1-Bromonaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromonaphthalene | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQHBOKULLWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861681 | |
| Record name | Naphthalene, 1-bromo- | |
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Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; mp = 0.2-0.7 deg C or 6.2 deg C (depends on form of solid); [Merck Index] Thick colorless liquid with a pungent odor; [Hawley] Light yellow oily liquid; mp = -1 deg C; [MSDSonline] | |
| Record name | 1-Bromonaphthalene | |
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Vapor Pressure |
0.00973 [mmHg] | |
| Record name | 1-Bromonaphthalene | |
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CAS No. |
90-11-9, 27497-51-4 | |
| Record name | 1-Bromonaphthalene | |
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| Record name | alpha-Bromonaphthalene | |
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| Record name | Naphthalene, bromo- | |
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| Record name | 1-BROMONAPHTHALENE | |
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| Record name | Naphthalene, 1-bromo- | |
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| Record name | 1-BROMONAPHTHALENE | |
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Foundational & Exploratory
1-Bromonaphthalene: A Comprehensive Technical Guide to its Physical Properties and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromonaphthalene (C₁₀H₇Br) is an aromatic organic compound that serves as a key intermediate in various synthetic processes within the pharmaceutical and chemical industries.[1][2] Its utility is underscored by its application in the synthesis of N-aryl imidazoles, diaryl ethers, and arylnaphthalenes, as well as its use as a solvent for certain specialized applications.[2][3][4] A thorough understanding of its physical properties and associated hazards is paramount for its safe handling, application in experimental design, and the development of robust manufacturing processes. This guide provides an in-depth overview of the core physical characteristics and safety considerations of this compound, presented in a manner conducive to the needs of research and development professionals.
Physical Properties
This compound is a colorless to pale yellow oily liquid with a pungent odor. The quantitative physical properties of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: General and Molar Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇Br | |
| Molecular Weight | 207.07 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Pungent |
Table 2: Thermal and Physical Constants
| Property | Value | Conditions | Source(s) |
| Melting Point | -2 to -1 °C | ||
| Boiling Point | 133-134 °C | at 10 mmHg | |
| 281 °C | at 760 mmHg (calculated) | ||
| Density | 1.48 g/mL | at 20 °C | |
| Refractive Index | 1.6570 | at 20 °C (n20/D) | |
| Flash Point | > 110 °C | Closed Cup | |
| Vapor Pressure | 0.00973 mmHg |
Table 3: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble / Insoluble | |
| Ethanol | Miscible | |
| Diethyl Ether | Miscible | |
| Benzene | Miscible | |
| Chloroform | Miscible |
Hazards and Safety Information
A comprehensive understanding of the hazards associated with this compound is crucial for ensuring laboratory and industrial safety. The following tables summarize the key hazard classifications and safety data.
Table 4: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | Warning | |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning |
Sources:
Table 5: NFPA 704 Diamond
| Category | Rating |
| Health (Blue) | 2 |
| Flammability (Red) | 1 |
| Instability (Yellow) | 0 |
| Special (White) |
Source:
Description of NFPA Ratings:
-
Health (2): Can cause temporary incapacitation or residual injury.
-
Flammability (1): Must be preheated before ignition can occur.
-
Instability (0): Normally stable, even under fire exposure conditions, and is not reactive with water.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the physical properties of liquid organic compounds such as this compound.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is then attached to a thermometer and heated in a controlled manner using a heating bath (e.g., oil bath or a melting point apparatus with a boiling point function).
-
As the liquid is heated, the air trapped in the capillary tube expands and escapes.
-
When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which the solid phase of a substance is in equilibrium with its liquid phase.
Methodology:
-
A small, finely powdered sample of the solidified compound is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Density (Pycnometer Method)
Objective: To determine the mass per unit volume of the liquid.
Methodology:
-
A pycnometer, a glass flask with a specific, accurately known volume, is first weighed empty.
-
The pycnometer is then filled with the liquid, ensuring no air bubbles are trapped, and the excess liquid is removed.
-
The filled pycnometer is then weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the extent to which light is bent when it passes through the liquid.
Methodology:
-
A few drops of the liquid are placed on the prism of an Abbe refractometer.
-
The prism is closed, and the light source is adjusted to illuminate the field of view.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Flash Point (Closed-Cup Method)
Objective: To determine the lowest temperature at which the liquid gives off sufficient vapor to form an ignitable mixture with air in a closed container.
Methodology:
-
The liquid sample is placed in a closed cup of a flash point apparatus (e.g., Pensky-Martens or Abel).
-
The sample is heated at a slow, constant rate.
-
At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.
Logical Relationships of Properties and Hazards
The physical properties of this compound are intrinsically linked to its potential hazards. The following diagram illustrates these relationships.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physical properties and associated hazards. Its high boiling point and low vapor pressure contribute to a reduced inhalation hazard at ambient temperatures, while its high flash point indicates a low flammability risk. However, it is classified as harmful if swallowed and causes serious eye irritation, necessitating the use of appropriate personal protective equipment and handling procedures. Furthermore, its high toxicity to aquatic life demands careful consideration for environmental containment and disposal. By adhering to the safety guidelines and understanding the physical characteristics outlined in this guide, researchers and professionals can safely and effectively utilize this compound in their scientific endeavors.
References
An In-depth Technical Guide to 1-Bromonaphthalene (CAS: 90-11-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromonaphthalene is an aromatic organic compound that serves as a versatile synthetic intermediate in a wide range of chemical applications, from the synthesis of pharmaceuticals and agrochemicals to the development of novel organic materials.[1] Its naphthalene core, functionalized with a bromine atom, allows for a variety of chemical transformations, making it a valuable building block in organic chemistry.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its toxicological profile and metabolic fate.
Physicochemical Properties
This compound is a colorless to light yellow oily liquid with a pungent odor.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 90-11-9 | [2] |
| Molecular Formula | C₁₀H₇Br | [2] |
| Molecular Weight | 207.07 g/mol | |
| Appearance | Colorless to light yellow oily liquid | |
| Melting Point | -1 to -2 °C | |
| Boiling Point | 281 °C (at 1013 hPa) | |
| 132-135 °C (at 12 mmHg) | ||
| Density | 1.48 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.6570 | |
| Flash Point | 110 °C | |
| Solubility | Insoluble in water; miscible with alcohol, ether, benzene, and chloroform. |
Synthesis of this compound
The most common method for the synthesis of this compound is the direct electrophilic bromination of naphthalene.
Experimental Protocol: Bromination of Naphthalene
This protocol describes the synthesis of this compound from naphthalene and bromine in a carbon tetrachloride solvent.
Materials:
-
Naphthalene (512 g, 4 moles)
-
Carbon tetrachloride (275 g, 170 cc)
-
Bromine (707 g, 227 cc, 4.42 moles)
-
Powdered or granulated sodium hydroxide (20-30 g)
Procedure:
-
In a 2-liter flask equipped with a stirrer, reflux condenser, and a dropping funnel, place 512 g of naphthalene and 275 g of carbon tetrachloride.
-
Warm the mixture on a steam bath to gentle boiling.
-
Slowly add 707 g of bromine from the dropping funnel over 3-4 hours.
-
After the addition is complete, continue to heat the mixture on the steam bath until the evolution of hydrogen bromide ceases.
-
Distill the mixture from the steam bath under slightly reduced pressure to remove the carbon tetrachloride.
-
To the residue, add 20-30 g of powdered or granulated sodium hydroxide and stir at 90–100 °C for four hours.
-
Transfer the liquid to a flask for fractional distillation and distill under reduced pressure.
-
The main fraction, consisting of this compound, is collected at 132–135 °C/12 mm.
Yield: 620-650 g (75-78% of the theoretical amount).
Chemical Reactivity and Key Reactions
This compound is a versatile precursor for a variety of naphthalene derivatives, primarily through cross-coupling reactions and the formation of organometallic reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of C-C bonds.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5-10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous solvent.
-
Stir the reaction mixture at 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Grignard Reagent Formation and Reaction
This compound readily forms a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.
Materials:
-
Magnesium turnings (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF, 1.3 eq)
-
Iodine (a single crystal)
Procedure:
-
Flame-dry all glassware and cool under an inert atmosphere.
-
Place magnesium turnings and a crystal of iodine in the reaction flask.
-
Add anhydrous THF to cover the magnesium.
-
Slowly add a small portion of a solution of this compound in anhydrous THF to initiate the reaction.
-
Once initiated, add the remainder of the this compound solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at 50-60 °C for 1 hour.
-
Cool the Grignard reagent solution to room temperature.
-
In a separate flask, cool a solution of DMF in anhydrous THF to -78 °C.
-
Slowly transfer the Grignard reagent to the cooled DMF solution.
-
After the addition, allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Anhydrous solvent (e.g., THF/Et₃N 2:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and degas the mixture.
-
Add the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC.
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.
-
Wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq)
-
Ligand (e.g., BINAP, 0.02-0.1 eq)
-
Base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.
Materials:
-
This compound (1.0 eq)
-
Alkene (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq)
-
Ligand (e.g., PPh₃, 0.02-0.1 eq)
-
Base (e.g., Et₃N, 1.5-2.0 eq)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and the ligand.
-
Add the solvent and the base.
-
Add the alkene.
-
Heat the reaction mixture (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Biological Activity and Metabolism
While this compound itself is primarily used as a chemical intermediate, the naphthalene scaffold is a known pharmacophore. Brominated naphthalenes have been investigated for their potential anticancer activities, with some derivatives showing cytotoxicity against various cancer cell lines. The mechanisms of action are thought to involve the inhibition of signaling pathways crucial for cancer cell proliferation, such as the VEGFR-2 and Keap1-Nrf2 pathways.
The metabolism of naphthalene and its derivatives is a critical aspect of their toxicological profile. The primary route of metabolism involves oxidation by cytochrome P450 enzymes to form a highly reactive epoxide intermediate. This epoxide can then undergo several transformations, including spontaneous rearrangement to naphthols, enzymatic hydration to dihydrodiols, or conjugation with glutathione. The formation of reactive metabolites can lead to cytotoxicity if cellular defense mechanisms, such as glutathione conjugation, are depleted.
Safety and Handling
This compound is harmful if swallowed and causes serious eye irritation. It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and do not ingest or inhale. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
Data sourced from multiple safety data sheets.
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a vast array of functionalized naphthalene derivatives. Its reactivity in key cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthetic methods, and reactivity, as well as its safety and metabolic profile, is crucial for its effective and safe utilization in research and development.
References
Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-bromonaphthalene from naphthalene and bromine, a crucial process for the generation of a versatile chemical intermediate in organic synthesis and drug development. This document provides a thorough overview of the reaction, including detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles.
Introduction
This compound is an aromatic organic compound with the chemical formula C₁₀H₇Br.[1] It serves as a key starting material and intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical properties. Its utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of subsequent chemical transformations such as Grignard reagent formation, cross-coupling reactions, and nucleophilic substitutions.[1] The synthesis of this compound is typically achieved through the electrophilic aromatic substitution reaction of naphthalene with molecular bromine.[1][2] This guide will explore the nuances of this important chemical transformation.
Reaction Overview and Mechanism
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. Naphthalene, being more reactive than benzene, can be brominated without a Lewis acid catalyst, although catalysts can be employed to enhance the reaction rate.[2] The reaction is regioselective, with the electrophilic attack preferentially occurring at the C1 (alpha) position of the naphthalene ring.
The predominance of the 1-bromo isomer is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during the attack at the alpha position. This intermediate has more resonance structures that preserve the aromaticity of the second ring compared to the intermediate formed from beta-position attack.
The overall reaction can be summarized as:
C₁₀H₈ + Br₂ → C₁₀H₇Br + HBr
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The choice of solvent and reaction conditions can influence the yield and purity of the final product. Below are detailed protocols for common laboratory-scale preparations.
Bromination in Carbon Tetrachloride
This is a widely used method for the synthesis of this compound.
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
To the flask, add naphthalene and carbon tetrachloride.
-
Heat the mixture with stirring.
-
Slowly add a solution of bromine in carbon tetrachloride through the dropping funnel at a temperature of approximately 45°C.
-
After the addition is complete, maintain the reaction temperature at 70-80°C for 3-4 hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The reaction mixture is then washed, and the carbon tetrachloride is removed by distillation.
-
The crude product is purified by vacuum distillation.
Bromination in Water
This method offers a more environmentally friendly alternative by using water as the reaction medium.
Procedure:
-
In a beaker equipped with a mechanical stirrer and a dropping funnel, place finely pulverized naphthalene and water.
-
Heat the mixture to 40-50°C with constant stirring.
-
Add bromine slowly using the dropping funnel, ensuring the tip is below the surface of the liquid, while maintaining the temperature below 50°C.
-
Continue stirring until the yellow color of the reaction mixture disappears.
-
Transfer the contents to a separatory funnel and separate the oily layer from the aqueous layer.
-
The crude this compound is then purified by steam distillation followed by vacuum distillation.
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₇Br | |
| Molar Mass | 207.07 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 281.1 °C | |
| 145-148 °C at 20 mmHg | ||
| 132-135 °C at 12 mmHg | ||
| Density | 1.48 g/mL | |
| Refractive Index (nD) | 1.657 | |
| Typical Yield | 53-59% | |
| 72-75% | ||
| >95% (with catalyst) |
Side Reactions and Impurities
The primary side reaction in the bromination of naphthalene is the formation of dibromonaphthalenes. The extent of this over-bromination can be controlled by careful regulation of the stoichiometry of the reactants. The formation of the 2-bromonaphthalene isomer is also possible, although it is generally the minor product under kinetic control. At higher temperatures, the proportion of the thermodynamically more stable 2-bromonaphthalene can increase.
Purification methods such as vacuum distillation are crucial to remove unreacted naphthalene and any di- or polybrominated byproducts.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the electrophilic substitution mechanism for the formation of this compound.
Caption: Mechanism of electrophilic bromination of naphthalene.
Safety Considerations
Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled accordingly.
Conclusion
The synthesis of this compound from naphthalene and bromine is a fundamental and important reaction in organic chemistry. By carefully controlling the reaction conditions, it is possible to achieve good yields of the desired product. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and utilize this valuable chemical intermediate.
References
An In-depth Technical Guide to the Solubility of 1-Bromonaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-bromonaphthalene in organic solvents. Due to a lack of extensive experimentally-derived quantitative data in publicly available literature, this document focuses on qualitative solubility, theoretical solubility parameters, and detailed experimental protocols for determining solubility.
Qualitative and Theoretical Solubility of this compound
The table below summarizes the qualitative solubility of this compound in various organic solvents as described in the available literature.
| Solvent Class | Specific Solvents | Qualitative Solubility |
| Alcohols | Ethanol | Miscible |
| Methanol | Miscible | |
| Propanol | Miscible | |
| Butanol | Miscible | |
| Ethers | Diethyl Ether | Miscible |
| Tetrahydrofuran (THF) | Soluble | |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Miscible |
| Halogenated Solvents | Chloroform | Miscible |
| Dichloromethane | Soluble | |
| Carbon Tetrachloride | Soluble | |
| Aromatic Hydrocarbons | Benzene | Miscible |
| Toluene | Soluble | |
| Aliphatic Hydrocarbons | Hexane | Soluble |
| Cyclohexane | Soluble | |
| Amides | N,N-Dimethylformamide (DMF) | Soluble |
| Other | Acetonitrile | Soluble |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, direct experimental measurement is necessary. The most common and robust method for determining the solubility of a liquid in a solvent is the isothermal shake-flask method. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solvent.
Isothermal Shake-Flask Method
This method is considered the "gold standard" for solubility determination due to its accuracy and reliability.
Materials and Equipment:
-
This compound (solute) of high purity
-
Organic solvent of interest (high purity)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight seals
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)
Procedure:
-
Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The excess solute is crucial to ensure that a saturated equilibrium is reached.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant. A typical equilibration time is 24 to 48 hours.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the excess this compound to separate from the saturated solution. This can be achieved by letting the vials stand undisturbed in the temperature-controlled environment for several hours or by centrifugation.
-
Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To ensure that no undissolved solute is transferred, a syringe filter should be used.
-
Dilution: Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature. The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
References
1-Bromonaphthalene molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the core physicochemical properties of 1-bromonaphthalene, a key reagent in organic synthesis. It includes its molecular formula, weight, and other critical data, alongside a detailed experimental protocol for its preparation.
Core Compound Data: this compound
This compound, also known as α-bromonaphthalene, is an aromatic organic compound.[1] It is one of two isomers of bromonaphthalene, the other being 2-bromonaphthalene.[1] Under standard conditions, it exists as a colorless to light yellow, oily liquid with a pungent odor.[2][3] Its high refractive index makes it useful as an immersion fluid in microscopy and for the refraction of crystals.[1] In chemical synthesis, it serves as a precursor for various substituted naphthalene derivatives, often through reactions like Suzuki-Miyaura couplings and the formation of Grignard reagents.
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are summarized below. This data is essential for its application in experimental and developmental chemistry.
| Property | Value |
| Molecular Formula | C₁₀H₇Br |
| Molecular Weight | 207.07 g/mol |
| CAS Number | 90-11-9 |
| Appearance | Thick, colorless to light yellow oily liquid |
| Density | 1.48 g/mL at 20 °C |
| Melting Point | -2 to -1 °C (Exists in two solid forms with melting points of 0.2-0.7 °C and 6.2 °C) |
| Boiling Point | 281 °C (at 1013 hPa / 760 mmHg)133-134 °C (at 10 mmHg) |
| Refractive Index (n²⁰/D) | 1.6570 |
| Flash Point | 110 °C |
| Vapor Pressure | 0.013 hPa at 20 °C |
| Solubility | Insoluble in water; miscible with ethanol, ether, benzene, and chloroform. |
Experimental Protocols
The following protocol details a standard laboratory procedure for the synthesis of this compound from naphthalene. This method is adapted from a well-established procedure published in Organic Syntheses.
Synthesis of this compound via Direct Bromination
This protocol describes the preparation of this compound by the direct bromination of naphthalene in a carbon tetrachloride solvent.
Materials & Equipment:
-
Naphthalene (512 g, 4 moles)
-
Carbon tetrachloride (275 g, 170 cc)
-
Bromine (707 g, 220 cc, 4.4 moles)
-
Powdered or granulated sodium hydroxide (20-30 g)
-
2-L flask
-
Mechanical stirrer
-
Efficient reflux condenser
-
Dropping funnel
-
Steam bath
-
Water trap
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Reaction Setup: In a 2-L flask, combine 512 g of naphthalene and 275 g of carbon tetrachloride. Equip the flask with a stirrer, a reflux condenser, and a dropping funnel with its stem positioned below the liquid surface. Connect the top of the condenser to a water trap to capture hydrogen bromide gas.
-
Addition of Bromine: Warm the mixture to a gentle boil on a steam bath. Slowly add 707 g of bromine from the dropping funnel over a period of 12 to 15 hours. The addition rate should be controlled to minimize the escape of bromine with the evolved hydrogen bromide.
-
Reaction Completion: After the bromine addition is complete, continue warming and stirring the mixture on the steam bath for approximately six hours, or until the evolution of hydrogen bromide ceases.
-
Solvent Removal: Remove the carbon tetrachloride by distilling it from the steam bath under slightly reduced pressure.
-
Purification (Base Wash): To the residue, add 20-30 g of powdered sodium hydroxide. Stir this mixture at 90–100 °C for four hours. This step is crucial to remove impurities that could later decompose and release hydrogen bromide.
-
Fractional Distillation: Transfer the liquid to a flask and perform a fractional distillation under reduced pressure.
-
Collect the forerun, which contains unreacted naphthalene. This can be chilled and filtered to recover the naphthalene.
-
Collect the main fraction of this compound, which distills at 132–135 °C at 12 mmHg.
-
Collect the high-boiling fraction, which consists of dibromonaphthalene.
-
-
Final Yield: Systematically redistill the intermediate fractions and filtrates to maximize recovery. This procedure typically yields 600–620 g (72–75% of the theoretical amount) of colorless this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of this compound as described in the protocol above.
Caption: Workflow for the Synthesis of this compound.
References
Spectroscopic Profile of 1-Bromonaphthalene: A Technical Guide
Introduction
1-Bromonaphthalene (C₁₀H₇Br) is a halogenated aromatic hydrocarbon with significant applications in organic synthesis, serving as a precursor for various substituted naphthalene derivatives. Its utility in materials science and drug development necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This technical guide provides an in-depth overview of the spectroscopic data of this compound, complete with detailed experimental protocols and data interpretation, tailored for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals seven distinct signals corresponding to the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effects of the naphthalene ring system.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-8 | ~8.19 | Doublet | 7.2 |
| H-5 | ~7.73 | Doublet | 8.3 |
| H-4 | ~7.71 | Doublet of doublets | 7.7, 1.3 |
| H-2 | ~7.70 | Doublet of doublets | 7.7, 1.3 |
| H-6 | ~7.51 | Triplet | 7.8 |
| H-7 | ~7.44 | Triplet | 7.8 |
| H-3 | ~7.21 | Triplet | 7.7 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound displays ten signals, corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom attached to the bromine (C-1) is significantly deshielded.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 | ~129.8 |
| C-8a | ~133.9 |
| C-4a | ~132.5 |
| C-5 | ~128.4 |
| C-8 | ~128.2 |
| C-4 | ~127.8 |
| C-7 | ~127.5 |
| C-6 | ~126.3 |
| C-2 | ~125.8 |
| C-3 | ~122.5 |
Note: Chemical shifts are typically referenced to a deuterated solvent peak.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra of this compound is as follows:
1. Sample Preparation:
-
Since this compound is a liquid at room temperature, prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]
-
Ensure the sample is thoroughly mixed to achieve a homogeneous solution.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time (AQ): 3-4 seconds to ensure good resolution.[2]
-
Relaxation Delay (D1): 1-2 seconds.[2]
-
Spectral Width (SW): 12-16 ppm, centered around the aromatic region.[2]
-
Number of Scans (NS): 8-16 scans are typically sufficient for a concentrated sample.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time (AQ): 1-2 seconds.[3]
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-160 ppm.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the aromatic ring and the carbon-bromine bond.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050 | Aromatic C-H stretch | Medium |
| ~1580, ~1500, ~1450 | Aromatic C=C ring stretch | Strong |
| ~1250 | C-H in-plane bending | Medium |
| ~780 | C-H out-of-plane bending (oop) | Strong |
| ~650 | C-Br stretch | Medium |
Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique.
1. Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR crystal.
2. Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
3. Data Acquisition:
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
4. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Mass Spectrometric Data (Electron Ionization)
The electron ionization (EI) mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance.
| m/z | Relative Intensity (%) | Fragment Ion |
| 208 | ~97 | [C₁₀H₇⁸¹Br]⁺• (Molecular Ion, M+2) |
| 206 | ~100 | [C₁₀H₇⁷⁹Br]⁺• (Molecular Ion, M) |
| 127 | ~86 | [C₁₀H₇]⁺ |
| 126 | ~23 | [C₁₀H₆]⁺• |
| 77 | ~12 | [C₆H₅]⁺ |
| 63 | ~20 | [C₅H₃]⁺ |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
2. GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
3. Data Analysis:
-
The total ion chromatogram (TIC) will show a peak at the retention time of this compound.
-
The mass spectrum corresponding to this peak can be extracted and analyzed for the characteristic molecular ion and fragment peaks.
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data. A thorough understanding of the NMR, IR, and MS spectra is crucial for confirming the structure, assessing the purity, and studying the reactivity of this important chemical intermediate.
References
A Technical Guide to High-Purity 1-Bromonaphthalene for Researchers and Drug Development Professionals
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity 1-Bromonaphthalene. It covers commercial suppliers, purity specifications, key applications in organic synthesis, and detailed experimental protocols.
Commercial Suppliers and Purity Specifications
High-purity this compound is available from a range of commercial suppliers, each offering various grades suitable for different research and development needs. The purity of this compound is typically determined by Gas Chromatography (GC). Below is a summary of offerings from prominent suppliers. For the most accurate and lot-specific information, it is always recommended to request a Certificate of Analysis (CoA) from the supplier.
| Supplier | Grade/Purity Level | Analytical Method | Notes |
| Chem-Impex | ≥ 99%[1] | GC | Offers a high-purity grade suitable for demanding synthetic applications. |
| Sigma-Aldrich (Merck) | 97%[2] | - | A standard grade for general organic synthesis.[2] |
| ≥ 95% | - | A lower purity grade, which may be suitable for less sensitive applications. | |
| Thermo Scientific Chemicals | 97%[3] | GC | Assay (GC) ≥96.0%. |
| 96% | - | - | |
| Simson Pharma Limited | High Purity | CoA provided | Specializes in pharmaceutical standards and research chemicals. |
| Hi-Purity Chemicals | Technical Grade (97.00%) | - | A supplier of bulk quantities. |
Key Applications in Research and Development
This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of a naphthyl group into various molecular scaffolds. Its applications are particularly relevant in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In this reaction, this compound is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to yield 1-arylnaphthalenes. These structures are important motifs in many biologically active molecules and functional materials.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 1-5 mol%.
-
Solvent and Degassing: Add an anhydrous solvent system, such as a mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1-arylnaphthalene.
Grignard Reagent Formation and Subsequent Reactions
This compound readily forms a Grignard reagent, 1-naphthylmagnesium bromide, upon reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. This organometallic intermediate is a powerful nucleophile and can be used to introduce the naphthyl group by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.
Experimental Protocol: Preparation and Reaction of 1-Naphthylmagnesium Bromide
-
Preparation of Glassware and Reagents: All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Anhydrous THF is added to cover the magnesium.
-
Initiation: A small crystal of iodine can be added to activate the magnesium surface. A small amount of a solution of this compound in anhydrous THF is added from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing.
-
Formation of the Grignard Reagent: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with an Electrophile: The solution of the Grignard reagent is cooled in an ice bath. A solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous THF is added dropwise. The reaction is typically stirred at room temperature until completion.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization.
Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs)
This compound serves as a key building block in the synthesis of advanced materials for OLEDs. Through reactions such as the Suzuki-Miyaura coupling, complex aromatic structures with tailored electronic and photophysical properties can be constructed. These materials are used as emitters or hosts in the emissive layer of OLED devices. The synthesis of these materials often involves multi-step sequences where this compound is an early-stage precursor.
The specific synthetic pathways to OLED materials are diverse and proprietary to the research groups and companies developing them. However, the initial steps frequently involve the functionalization of the this compound core using the cross-coupling methodologies described above.
Conclusion
High-purity this compound is an indispensable reagent for researchers and professionals in drug development and materials science. A thorough understanding of the available commercial grades and the ability to perform key synthetic transformations are crucial for the successful application of this versatile building block. When selecting a supplier, it is essential to consider the required purity for the intended application and to obtain detailed product specifications. The experimental protocols provided herein serve as a foundation for the use of this compound in common and important synthetic reactions.
References
Methodological & Application
Application Notes: 1-Bromonaphthalene in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] 1-Bromonaphthalene serves as a readily available and reactive aryl halide substrate in these reactions, leading to the synthesis of a wide range of arylnaphthalene derivatives. These structures are prevalent in pharmaceuticals, materials science, and agrochemicals. This document provides detailed application notes and experimental protocols for the successful implementation of this compound in Suzuki-Miyaura coupling reactions.
Advantages of Using this compound
This compound is an effective electrophilic partner in Suzuki-Miyaura couplings due to the favorable reactivity of the carbon-bromine bond for oxidative addition to a palladium(0) catalyst, which is often the rate-determining step.[2] While less reactive than the iodo- a more cost-effective alternative. The resulting arylnaphthalene scaffolds are key components in various biologically active molecules and advanced materials.
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura reaction involving this compound is highly dependent on the careful selection of several key parameters:
-
Catalyst System: The choice of palladium source and ligand is critical. While palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts, the use of specialized ligands can significantly enhance reaction efficiency. Buchwald ligands, such as SPhos and XPhos, are often effective in promoting the coupling of challenging substrates.[1]
-
Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2] A variety of inorganic bases can be employed, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates, and hydroxides.[3] The strength and choice of base can influence reaction rates and yields, with stronger bases sometimes leading to faster transmetalation.
-
Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Common solvents include toluene, dioxane, and tetrahydrofuran (THF), often in the presence of water to aid in the dissolution of the base and facilitate the formation of the active boronate species. Aqueous solvent systems are also gaining traction due to their green chemistry advantages.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the specific substrates and catalyst system employed. Microwave-assisted heating can also be utilized to accelerate the reaction.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound with different arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and resulting yields.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | None | Dodecyltrimethylammonium hydroxide | Water | Not Specified | High |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | ~90 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | High |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80 | 85-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | >95 |
Experimental Protocols
This section provides a general and a more detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
General Protocol
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), the ligand (if required), and the base (2.0-3.0 equiv).
-
Add the chosen solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, add water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Detailed Protocol: Synthesis of 1-Phenylnaphthalene
This protocol describes the synthesis of 1-phenylnaphthalene from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 207 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-phenylnaphthalene.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
Several common issues can arise during Suzuki-Miyaura coupling reactions with this compound.
-
Low Yield: If the yield is low, consider screening different ligands, bases, or solvents. The purity of the reagents, particularly the boronic acid, is also crucial. Protodeborylation (cleavage of the C-B bond) of the boronic acid can be a significant side reaction.
-
Homocoupling: The formation of biphenyls from the boronic acid (homocoupling) can occur, often due to the presence of oxygen. Ensuring thorough degassing of the reaction mixture can minimize this side reaction.
-
Dehalogenation: The replacement of the bromine atom on the naphthalene ring with a hydrogen atom can sometimes be observed. This can be influenced by the choice of base and solvent.
By carefully considering these parameters and potential side reactions, researchers can effectively utilize this compound in Suzuki-Miyaura coupling reactions to synthesize a diverse array of valuable arylnaphthalene compounds for various applications in research and development.
References
Application Notes and Protocols for Crystal Growth Optimization Using 1-Bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-bromonaphthalene as a solvent for the optimization of single crystal growth of small organic molecules, including active pharmaceutical ingredients (APIs). The unique properties of this compound make it a valuable tool in obtaining high-quality crystals suitable for X-ray diffraction and other analytical techniques.
Introduction to this compound as a Crystallization Solvent
This compound (C₁₀H₇Br) is a high-boiling point, aromatic solvent that offers several advantages for the crystallization of organic compounds. Its chemical and physical properties can be particularly beneficial when working with molecules that are difficult to crystallize from more common solvents. As a derivative of naphthalene, it is a non-polar solvent, making it effective for dissolving a wide range of organic molecules[1].
The primary advantages of using this compound for crystal growth include:
-
Low Volatility: Its high boiling point (281 °C) allows for slow evaporation rates, which is a key factor in promoting the growth of large, well-ordered crystals.
-
Good Solubility for a Range of Solutes: It can dissolve many organic compounds, including those with poor solubility in common laboratory solvents like alcohols and ethers[1][2].
-
High Refractive Index: This property makes it useful as an immersion fluid for determining the refractive index of crystals[3].
-
Chemical Stability: It is a stable compound under a variety of conditions, making it suitable for a range of experimental setups[2].
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for designing and optimizing crystallization experiments. The following table summarizes key properties of this solvent.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Br | |
| Molecular Weight | 207.07 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Boiling Point | 281 °C (at 760 mmHg) | |
| 133-134 °C (at 10 mmHg) | ||
| Melting Point | -1 to -2 °C | |
| Density | 1.48 g/mL (at 20 °C) | |
| Refractive Index | n20/D 1.6570 | |
| Solubility in Water | Insoluble | |
| Miscibility | Miscible with alcohol, ether, benzene, chloroform |
Logical Workflow for Crystal Growth Optimization
The process of optimizing crystal growth is often iterative. The following diagram illustrates a logical workflow for using this compound as a solvent in this process.
Caption: A logical workflow for crystal growth optimization using this compound.
Experimental Protocols
The following protocols are generalized methods for crystal growth using this compound. The specific parameters (e.g., concentration, temperature, anti-solvent) should be optimized for each specific compound.
Protocol 1: Slow Evaporation
This is the simplest method and is well-suited for this compound due to its low volatility.
Materials:
-
Compound to be crystallized
-
This compound (high purity)
-
Small, clean crystallization vessel (e.g., vial, beaker)
-
Parafilm or aluminum foil with perforations
-
Microscope for observation
Procedure:
-
Prepare a near-saturated solution: In the crystallization vessel, dissolve the compound in a minimal amount of this compound at room temperature or with gentle heating. Ensure all solid material is dissolved.
-
Cover the vessel: Cover the opening of the vessel with Parafilm or aluminum foil. Pierce a few small holes in the covering to allow for very slow evaporation of the solvent.
-
Incubate: Place the vessel in a vibration-free and temperature-stable environment.
-
Monitor crystal growth: Periodically observe the vessel under a microscope for the formation of crystals. This may take several days to weeks.
-
Harvest crystals: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Protocol 2: Vapor Diffusion (Liquid-Vapor)
This technique is useful for compounds that are highly soluble in this compound and requires an "anti-solvent" in which the compound is insoluble.
Materials:
-
Compound to be crystallized
-
This compound (high purity)
-
A volatile anti-solvent in which the compound is insoluble (e.g., hexane, pentane)
-
A small inner vial and a larger outer vial with a sealed cap
Procedure:
-
Prepare the inner vial: Dissolve the compound in a small amount of this compound in the inner vial to create a concentrated solution.
-
Prepare the outer vial: Add a small amount of the anti-solvent to the bottom of the larger outer vial.
-
Set up the diffusion chamber: Carefully place the open inner vial inside the outer vial, ensuring the two liquids do not mix.
-
Seal and incubate: Seal the outer vial tightly and place it in a stable environment. The more volatile anti-solvent will slowly diffuse into the this compound solution, reducing the solubility of the compound and inducing crystallization.
-
Monitor and harvest: Observe the inner vial for crystal growth over time. Once formed, harvest the crystals as described in Protocol 1.
Caption: Diagram of the vapor diffusion setup for crystal growth.
Data Presentation: Illustrative Examples
The following tables provide illustrative examples of how to present quantitative data from crystal growth optimization experiments using this compound.
Table 1: Solubility Screening of Model Compounds in this compound
| Compound | Molecular Weight ( g/mol ) | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Observations |
| API-X | 350.4 | ~5 | >50 | Significant increase in solubility with temperature. |
| Organic Semiconductor-Y | 452.6 | ~2 | ~20 | Moderate solubility, suitable for slow cooling methods. |
| Drug Precursor-Z | 289.3 | >100 | >200 | Very soluble, may require an anti-solvent. |
Table 2: Optimization of Crystal Growth Conditions for "API-X"
| Experiment ID | Method | Concentration (mg/mL) | Temperature (°C) | Anti-solvent (if any) | Crystal Quality |
| AX-01 | Slow Evaporation | 50 (at 60°C) | 25 | N/A | Small needles |
| AX-02 | Slow Evaporation | 30 (at 60°C) | 25 | N/A | Larger, well-formed rods |
| AX-03 | Vapor Diffusion | 50 (at 25°C) | 25 | Hexane | Prismatic crystals, some twinning |
| AX-04 | Vapor Diffusion | 30 (at 25°C) | 25 | Hexane | High-quality single crystals |
Troubleshooting and Optimization Strategies
-
No Crystals Form: The solution may be undersaturated. Increase the concentration of the solute or allow for more solvent evaporation. For vapor diffusion, try a different anti-solvent.
-
Formation of Oil or Amorphous Precipitate: This indicates that the solution is too supersaturated, leading to rapid precipitation rather than ordered crystal growth. Dilute the solution or slow down the rate of supersaturation (e.g., by using a less volatile anti-solvent or slowing the cooling rate).
-
Many Small Crystals: This is often due to a high number of nucleation sites. Ensure all glassware is scrupulously clean. Consider filtering the solution before setting up the crystallization. A slower rate of supersaturation can also favor the growth of fewer, larger crystals.
-
Poor Crystal Quality (e.g., twinning, intergrowth): Adjust the crystallization conditions. A different temperature, solvent/anti-solvent system, or a slower rate of crystal growth may be necessary.
Safety Precautions
This compound is harmful if swallowed and causes serious eye irritation. It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a versatile and effective solvent for the crystal growth optimization of a variety of organic compounds. Its unique physical properties, particularly its low volatility, make it amenable to techniques that favor the formation of high-quality single crystals. By systematically applying the protocols and optimization strategies outlined in these notes, researchers can enhance their ability to obtain crystals suitable for detailed structural analysis.
References
Application Note: Experimental Setup for the Synthesis of 1-Bromonaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Bromonaphthalene, an organic compound with the formula C₁₀H₇Br, is a vital precursor and intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] It is typically prepared through the direct electrophilic bromination of naphthalene.[2] The reaction favors substitution at the C1 (alpha) position due to the greater stability of the resulting carbocation intermediate (arenium ion), which can be stabilized by more resonance structures that preserve the aromaticity of one of the rings.[3][4] This document provides detailed protocols for two common methods of synthesis, a summary of reaction parameters, and a generalized experimental workflow.
Reaction Mechanism: The bromination of naphthalene is a classic example of electrophilic aromatic substitution. The reaction proceeds via the attack of a bromine electrophile (Br⁺), or a polarized bromine molecule, on the electron-rich naphthalene ring system.[5] The formation of this compound is kinetically favored over the 2-bromo isomer.
Experimental Protocols
Protocol 1: Direct Bromination using Liquid Bromine in a Halogenated Solvent
This method is a traditional approach that yields good results. It involves the direct use of liquid bromine, which requires handling with extreme care in a well-ventilated fume hood.
Materials and Reagents:
-
Naphthalene (C₁₀H₈)
-
Liquid Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Sodium Hydroxide (NaOH), powdered or granulated
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Sodium Metabisulfite (Na₂S₂O₅) solution (for quenching)
Equipment:
-
Three-necked round-bottom flask (2 L)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or steam bath
-
Apparatus for vacuum distillation
-
Separatory funnel
Procedure:
-
In a 2 L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place 512 g (4 moles) of naphthalene and 275 g (170 mL) of carbon tetrachloride.
-
Heat the mixture to a gentle boil using a steam bath or heating mantle.
-
Through the dropping funnel, add 707 g (220 mL, 4.4 moles) of bromine at a rate that prevents significant amounts of bromine from being carried over with the evolving hydrogen bromide (HBr) gas. This addition typically takes 12-15 hours.
-
After the addition is complete, continue to stir and gently heat the mixture until the evolution of HBr ceases (approximately 6 hours).
-
Workup and Purification:
-
Allow the mixture to cool to room temperature.
-
Distill off the carbon tetrachloride under slightly reduced pressure.
-
To the residue, add 20-30 g of powdered sodium hydroxide and stir at 90-100°C for four hours. This step neutralizes any remaining acid and prevents the product from degrading over time.
-
Transfer the crude product to a distillation flask and perform fractional distillation under reduced pressure.
-
Collect the main fraction of this compound at 132-135°C/12 mm Hg or 145-148°C/20 mm Hg. A forerun containing unreacted naphthalene may be collected first and can be solidified by chilling.
-
Protocol 2: Bromination using Hydrogen Peroxide and Hydrobromic Acid
This modern approach avoids the use of elemental bromine, enhancing safety. The brominating agent is generated in situ through the oxidation of hydrobromic acid.
Materials and Reagents:
-
Industrial Naphthalene (C₁₀H₈)
-
Dichloroethane (CH₂Cl₂)
-
Hydrobromic Acid (HBr), 48% aqueous solution
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Deionized Water
Equipment:
-
Four-necked flask (1 L) with a stirrer, condenser, and thermometer
-
Dropping funnel
-
Heating mantle with temperature control
-
Apparatus for distillation (atmospheric and vacuum)
-
Separatory funnel
Procedure:
-
To a 1 L four-necked flask, add 128 g of industrial naphthalene, 300 mL of dichloroethane, and 167 g of 48% aqueous hydrobromic acid.
-
Stir the mixture and maintain the temperature between 30-40°C.
-
Using a dropping funnel, add 110 g of 30% hydrogen peroxide dropwise over a period of 30 minutes.
-
After the addition is complete, maintain the reaction temperature at 40-45°C. The reaction is typically complete within 30 minutes. Progress can be monitored using gas chromatography.
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.
-
Distill the organic layer at atmospheric pressure to remove the dichloroethane solvent.
-
The residue is then distilled under reduced pressure to yield pure this compound.
-
Data Presentation: Comparison of Synthesis Methods
The following table summarizes key quantitative data from various reported protocols for the synthesis of this compound.
| Method | Brominating Agent | Solvent | Reaction Temp. | Reaction Time | Yield (%) | Purity (%) | Reference |
| Protocol 1 | Liquid Bromine (Br₂) | Carbon Tetrachloride | Reflux | ~18-21 hours | 72-75% | Not Specified | |
| Protocol 2 | HBr / H₂O₂ | Dichloroethane | 40-45°C | 0.5 hours | 92% | 98.5% | |
| Aqueous Method | Liquid Bromine (Br₂) | Water | 40-50°C | Not Specified | 53-59% | Not Specified | |
| Alternative Solvent | Liquid Bromine (Br₂) | Carbon Tetrachloride | 70-80°C | 3-4 hours | Not Specified | Not Specified |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, workup, and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. This compound for Synthesis [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Solved 4. The bromination of naphthalene with Bry/ FeBr, | Chegg.com [chegg.com]
- 5. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
Application Notes and Protocols: 1-Bromonaphthalene in the Synthesis of Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromonaphthalene is a versatile aromatic building block crucial in the synthesis of novel organic semiconductors. Its naphthalene core provides a rigid and planar π-conjugated system, a fundamental characteristic for efficient charge transport. The bromo-substituent serves as a highly reactive site for various cross-coupling reactions, enabling the extension of the π-system and the introduction of diverse functional groups. This allows for the fine-tuning of the electronic and optical properties of the resulting materials, making them suitable for a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
This document provides detailed application notes and experimental protocols for the synthesis of a model organic semiconductor, 1-phenylnaphthalene, using this compound as a starting material. It also presents a summary of the key optoelectronic properties of the synthesized compound.
Synthesis of 1-Phenylnaphthalene via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction offers high yields and tolerance to a wide range of functional groups.
Reaction Principle
The synthesis of 1-phenylnaphthalene is achieved through the palladium-catalyzed cross-coupling of this compound with phenylboronic acid in the presence of a base. The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 1-phenylnaphthalene product and regenerate the Pd(0) catalyst.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Dichloromethane (for workup)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-phenylnaphthalene as a white solid.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equiv | |
| Phenylboronic acid | 1.2 equiv | |
| Catalyst | ||
| Pd(PPh₃)₄ | 2 mol% | |
| Base | ||
| K₂CO₃ | 2.0 equiv | |
| Solvent | Toluene/Ethanol/Water | |
| Reaction Conditions | ||
| Temperature | 90-100 °C (Reflux) | |
| Reaction Time | 12-24 hours | |
| Yield | ||
| Isolated Yield | Typically >85% |
Synthesis of 1-Phenylnaphthalene via Kumada-Tamao-Corriu Coupling
The Kumada-Tamao-Corriu coupling provides an alternative, efficient route to biaryl compounds by reacting a Grignard reagent with an aryl halide, catalyzed by a nickel or palladium complex.[2]
Reaction Principle
In this method, this compound is coupled with phenylmagnesium bromide in the presence of a nickel-phosphine catalyst. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki coupling.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Phenylmagnesium bromide (1.2 equiv in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)] (0.01 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane (for chromatography)
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (0.01 equiv) and this compound (1.0 equiv) dissolved in anhydrous THF.
-
Grignard Addition: Cool the mixture in an ice bath and add a solution of phenylmagnesium bromide (1.2 equiv in THF) dropwise via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Purification: Wash the combined organic layers successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and filter. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield 1-phenylnaphthalene.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equiv | |
| Phenylmagnesium bromide | 1.2 equiv | |
| Catalyst | ||
| NiCl₂(dppp) | 1 mol% | |
| Solvent | Anhydrous THF | |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | |
| Reaction Time | 4-6 hours | |
| Yield | ||
| Isolated Yield | Typically >80% |
Optoelectronic Properties of 1-Phenylnaphthalene
The optoelectronic properties of organic semiconductors are critical for their performance in electronic devices. These properties are largely determined by the material's molecular structure and solid-state packing.
| Property | Description | Typical Value Range for Naphthalene-based Materials |
| Highest Occupied Molecular Orbital (HOMO) | The energy level of the highest energy electron in the ground state. Relates to the ionization potential and hole injection/transport properties. | -5.4 to -5.8 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | The energy level of the lowest energy electron in the excited state. Relates to the electron affinity and electron injection/transport properties. | -2.0 to -2.5 eV |
| Energy Gap (HOMO-LUMO gap) | The energy difference between the HOMO and LUMO levels. Determines the material's absorption and emission properties. | 3.0 to 3.5 eV |
| Hole Mobility (μh) | The ease with which a "hole" (positive charge carrier) can move through the material under an applied electric field. | 10⁻⁴ to 10⁻² cm²/Vs |
| Electron Mobility (μe) | The ease with which an electron can move through the material under an applied electric field. | 10⁻⁵ to 10⁻³ cm²/Vs |
Note: The specific values for 1-phenylnaphthalene can vary depending on the measurement technique and the morphology of the thin film. The values presented here are representative of naphthalene-based organic semiconductors.
Visualization of Synthesis Workflow
Below are diagrams illustrating the logical workflow for the synthesis of 1-phenylnaphthalene via Suzuki-Miyaura and Kumada-Tamao-Corriu couplings.
References
Safety Precautions for Handling 1-Bromonaphthalene in the Laboratory
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromonaphthalene (C₁₀H₇Br) is an aromatic organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] It also serves as a solvent in organic reactions and as an embedding agent in microscopy due to its high refractive index.[2] While a valuable reagent, this compound presents several health and safety hazards that necessitate strict adherence to safety protocols in a laboratory setting. This document provides detailed application notes and protocols for the safe handling of this compound.
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are ingestion, inhalation, and contact with skin and eyes.[3]
GHS Hazard Statements:
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
Some safety data sheets also indicate that it may cause skin irritation and respiratory tract irritation. Chronic exposure to naphthalene compounds can lead to more severe health effects, such as hemolytic anemia.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | References |
| CAS Number | 90-11-9 | |
| Molecular Formula | C₁₀H₇Br | |
| Molecular Weight | 207.07 g/mol | |
| Appearance | Colorless to light yellow oily liquid | |
| Odor | Pungent | |
| Melting Point | -1 to 2 °C (30 to 36 °F) | |
| Boiling Point | 281.1 °C (538.0 °F) at 760 mmHg | |
| Flash Point | >110 °C (>230 °F) | |
| Density | 1.48 g/mL at 20-25 °C | |
| Solubility | Slightly soluble in water; miscible with alcohol, ether, benzene, and chloroform. |
Experimental Protocols for Safe Handling
Adherence to the following protocols is mandatory when working with this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate vapors or aerosols.
-
Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical for minimizing exposure risk.
| PPE Category | Specification | References |
| Eye and Face Protection | Chemical splash goggles and a face shield. Must be compliant with NIOSH (US) or EN 166 (EU) standards. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use. | |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron. For larger quantities, a full chemical suit may be necessary. | |
| Respiratory Protection | For operations with a high risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Handling and Storage Protocol
-
Handling:
-
Before starting any work, ensure all necessary PPE is worn correctly.
-
Dispense this compound in a chemical fume hood to avoid inhalation of vapors.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible and non-reactive tools and equipment.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
-
Storage:
-
Store in a tightly closed, original container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Label the container clearly with the chemical name and all relevant hazard warnings.
-
Emergency Procedures
Immediate and appropriate response to emergencies is crucial to mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol | References |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | |
| Skin Contact | Remove contaminated clothing and shoes. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Minor Spills (in a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate all non-essential personnel from the area.
-
Alert the institutional safety office and emergency response team.
-
Increase ventilation to the area if it is safe to do so.
-
Do not re-enter the area until it has been cleared by safety professionals.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide, may be generated.
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.
Visualization of Safety Protocols
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Logical flow for emergency response procedures.
References
Application Notes and Protocols for Refractive Index Matching with 1-Bromonaphthalene in Advanced Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
In advanced microscopy techniques such as confocal, light-sheet, and two-photon microscopy, achieving high resolution and deep tissue penetration is paramount. A significant challenge in imaging biological specimens is the scattering of light, which primarily arises from the mismatch in refractive indices (RI) between the sample and the surrounding medium. Refractive index matching is a critical technique that minimizes light scattering by immersing the sample in a medium with an RI similar to that of the tissue components, thereby rendering the sample transparent.
1-Bromonaphthalene is a high-refractive-index liquid that has emerged as a valuable tool for refractive index matching in various imaging applications. Its high RI of approximately 1.66 makes it particularly suitable for matching the RI of fixed and cleared tissues, which typically ranges from 1.45 to 1.55. This application note provides detailed protocols and data for utilizing this compound as a refractive index matching agent to enhance imaging quality.
Principle of Refractive Index Matching
Light scattering occurs at the interface of materials with different refractive indices. In biological tissues, these interfaces are abundant, for example, between cytoplasm, lipids, and extracellular matrix. By replacing the interstitial fluid with a medium that has a refractive index closely matching that of the cellular components, the tissue becomes more optically homogeneous, allowing light to pass through with minimal deviation. This process, often referred to as optical clearing, significantly improves image contrast, signal-to-noise ratio, and imaging depth.
The following diagram illustrates the principle of how refractive index matching reduces light scattering and improves image quality.
Caption: Principle of Refractive Index Matching.
Quantitative Data: Refractive Indices of Common Reagents
The selection of an appropriate refractive index matching agent is crucial for successful imaging. The following table summarizes the refractive indices of this compound and other commonly used immersion liquids and mounting media.
| Substance | Refractive Index (nD at 20°C) | Notes |
| This compound | ~1.657 - 1.660 [1] | High RI, suitable for cleared tissues. |
| Air | ~1.0003[1] | Standard for dry objectives. |
| Water | ~1.333[1] | For water immersion objectives. |
| Glycerol (anhydrous) | ~1.474[1] | Common aqueous mounting medium. |
| 80% Glycerol in Water | ~1.45[2] | Common aqueous mounting medium. |
| 2,2'-Thiodiethanol (TDE) | ~1.521 | Aqueous clearing agent, RI tunable with water. |
| Standard Immersion Oil (Type A/B) | ~1.515 - 1.518 | Standard for oil immersion objectives. |
| Canada Balsam | ~1.52 - 1.54 | Traditional solvent-based mounting medium. |
| Cytoseal 60 | ~1.495 - 1.500 | Toluene-based synthetic mounting medium. |
| Polymethyl Methacrylate (PMMA) | ~1.491 | Common polymer for embedding. |
| Polystyrene | ~1.590 | Common polymer for embedding. |
Experimental Protocols
4.1. Safety Precautions for Handling this compound
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to local, state, and federal regulations. Do not pour down the drain.
4.2. Protocol for Optical Clearing and Refractive Index Matching of Fixed Tissue for Light-Sheet and Confocal Microscopy
This protocol describes a solvent-based clearing procedure using this compound for fixed biological samples. This method is suitable for tissues up to several millimeters in thickness.
Materials:
-
This compound (RI ≈ 1.66)
-
Ethanol series (50%, 70%, 90%, 100%)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Glass vials or a multi-well plate
-
Gentle rocker or shaker
Procedure:
-
Fixation: Perfuse the animal or immerse the tissue in 4% paraformaldehyde (PFA) in PBS at 4°C for 24-48 hours, depending on the tissue size.
-
Washing: Wash the fixed tissue in PBS three times for 1 hour each at room temperature on a gentle rocker to remove excess fixative.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol at room temperature.
-
50% ethanol in distilled water for 1 hour.
-
70% ethanol for 1 hour.
-
90% ethanol for 1 hour.
-
100% ethanol, three times for 1 hour each.
-
-
Refractive Index Matching:
-
Incubate the dehydrated tissue in a 1:1 mixture of 100% ethanol and this compound for 1-2 hours at room temperature.
-
Transfer the tissue to 100% this compound. The tissue should become transparent within a few hours to overnight, depending on its size and density. The incubation should be performed in a sealed container to prevent evaporation.
-
-
Imaging:
-
Mount the cleared tissue in a suitable imaging chamber filled with this compound.
-
Use an objective lens that is compatible with high refractive index immersion liquids. Some objectives have correction collars that can be adjusted for the specific RI of this compound.
-
The following diagram outlines the experimental workflow for tissue clearing with this compound.
References
Application Notes and Protocols: Purification of 1-Bromonaphthalene by Distillation
Introduction
1-Bromonaphthalene is a versatile organobromine compound utilized extensively in organic synthesis, serving as a precursor for pharmaceuticals, dyes, and agrochemicals.[1][2][3] It also finds application as an immersion fluid for determining the refractive index of crystals and in the refractometry of fats.[2][4] Given its broad utility, the purification of this compound to a high degree of purity is often a critical step in many research and development processes. Distillation, particularly under reduced pressure, is the most effective method for its purification. This document provides a detailed protocol for the purification of this compound by distillation, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is essential for a successful distillation. It is a colorless to pale yellow oily liquid with a pungent odor. It is important to note that the compound can darken upon standing when distilled at atmospheric pressure but remains colorless when distilled under vacuum.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇Br |
| Molecular Weight | 207.07 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.480 - 1.4834 g/cm³ at 20 °C |
| Melting Point | -2 to -1 °C |
| Refractive Index (n²⁰/D) | 1.6570 - 1.66011 |
Boiling Point Data
The boiling point of this compound is significantly high at atmospheric pressure, which can lead to thermal decomposition. Therefore, vacuum distillation is the preferred method for purification.
Table 2: Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 281.1 |
| 400 | 252.0 |
| 200 | 224.2 |
| 100 | 198.8 |
| 60 | 183.5 |
| 40 | 170.2 |
| 20 | 150.2 (145-148) |
| 12 | 132-135 |
| 10 | 133.6 (133-134) |
| 5 | 117.5 |
| 1.0 | 84.2 |
Safety and Handling Precautions
This compound is harmful if swallowed and causes serious eye irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical splash goggles or a face shield.
-
Wear appropriate protective gloves to prevent skin exposure.
-
Use a lab coat or other protective clothing.
-
-
Handling:
-
Avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Keep containers securely sealed.
-
-
Spills and Waste Disposal:
-
In case of a spill, absorb with an inert material such as vermiculite or sand and place it in a suitable container for disposal.
-
Dispose of contents and container to an approved waste disposal plant.
-
Experimental Protocol: Purification by Vacuum Distillation
This protocol outlines the procedure for the purification of this compound using vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Distillation head with a condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump
-
Manometer
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
-
Drying agent (e.g., anhydrous calcium chloride or sodium sulfate)
Procedure:
-
Pre-distillation Treatment:
-
If the crude this compound contains acidic impurities (e.g., from synthesis), wash it with a dilute solution of sodium hydroxide, followed by water, and then a saturated brine solution.
-
Dry the crude product over an appropriate drying agent like anhydrous calcium chloride or sodium sulfate.
-
Filter the dried liquid to remove the drying agent.
-
-
Distillation Setup:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place the crude, dried this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
Connect the distillation head, condenser, and receiving flask. Ensure all joints are properly sealed.
-
Connect the vacuum source to the distillation apparatus via a trap.
-
Place the manometer in the system to monitor the pressure.
-
Wrap the distillation head and the neck of the flask with glass wool to minimize heat loss.
-
-
Distillation Process:
-
Begin stirring if using a magnetic stirrer.
-
Slowly and carefully apply the vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).
-
Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. Collect any low-boiling forerun, which may contain residual solvents or impurities.
-
As the temperature rises and stabilizes at the boiling point of this compound at the working pressure, collect the main fraction in a clean receiving flask. The fraction boiling at 145-148 °C at 20 mmHg is the purified this compound.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Post-distillation:
-
Turn off the heating and allow the apparatus to cool down completely.
-
Slowly and carefully release the vacuum.
-
Transfer the purified this compound to a clean, dry, and properly labeled storage container.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: 1-Bromonaphthalene as a Precursor for Substituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-bromonaphthalene as a versatile precursor in the synthesis of substituted naphthalenes. The methodologies outlined herein are central to modern organic synthesis and are particularly relevant to the fields of medicinal chemistry and drug development, where the naphthalene scaffold is a privileged structural motif.
Introduction
This compound is a readily available and versatile starting material for the synthesis of a wide array of substituted naphthalene derivatives. The carbon-bromine bond serves as a key functional handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of diverse functionalities onto the naphthalene core, which is a structural component of numerous biologically active compounds and approved drugs.[1][2] This document will focus on three principal transformations of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Additionally, the formation of the corresponding Grignard reagent will be discussed as a classical method for derivatization.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The reactivity of the aryl bromide allows for efficient coupling under relatively mild conditions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reaction of this compound with various boronic acids or their esters provides access to a diverse range of 1-arylnaphthalenes.
Quantitative Data: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 88 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (1) | XPhos (2) | K₂CO₃ | Toluene | 110 | 85 |
| 5 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | DME/H₂O | 90 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Catalyst Loading: In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add degassed toluene (5 mL) and water (1 mL) to the flask.
-
Reaction Execution: The flask is sealed and the mixture is stirred vigorously and heated to 100 °C in an oil bath for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated and the organic layer is washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenylnaphthalene.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Quality Control of 1-Bromonaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Bromonaphthalene is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its purity is critical to ensure the quality, safety, and efficacy of the final products. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the quality control of this compound, ensuring it meets the required specifications for its intended use.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties and typical quality control specifications for this compound is presented below.
| Parameter | Specification | Analytical Technique |
| Appearance | Colorless to pale yellow oily liquid | Visual Inspection |
| Identification | Conforms to the standard spectrum | FTIR/Raman Spectroscopy |
| Assay (Purity) | ≥ 98.0% | Gas Chromatography (GC-FID) |
| Isomeric Purity | 2-Bromonaphthalene ≤ 2.0% | Gas Chromatography (GC-FID) |
| Related Substances | Naphthalene ≤ 0.5% | Gas Chromatography (GC-FID) |
| Dibromonaphthalenes (total) ≤ 0.5% | Gas Chromatography (GC-FID) | |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Refractive Index | 1.656 - 1.660 (at 20°C) | Refractometry |
Analytical Techniques and Protocols
Gas Chromatography (GC-FID) for Assay and Impurity Profiling
Gas Chromatography with Flame Ionization Detection (GC-FID) is the primary method for determining the purity of this compound and quantifying its related impurities, such as 2-Bromonaphthalene and unreacted naphthalene.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 250°C.
-
Final temperature: 250°C, hold for 5 minutes.
-
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methylene chloride or acetone.
-
Prepare a reference standard solution of this compound and known impurity standards in the same manner.
-
-
Data Analysis:
-
The percentage purity (assay) is calculated by area normalization.
-
The percentage of each impurity is calculated by comparing its peak area to the total area of all peaks in the chromatogram. For more accurate quantification, calibration curves for each known impurity should be prepared.
-
Quantitative Data Summary:
| Analyte | Retention Time (approx.) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Naphthalene | ~ 8 min | ~ 0.01% | ~ 0.03% |
| This compound | ~ 12 min | - | - |
| 2-Bromonaphthalene | ~ 12.5 min | ~ 0.02% | ~ 0.06% |
| Dibromonaphthalenes | > 15 min | ~ 0.05% | ~ 0.15% |
Quantitative NMR (qNMR) for Assay
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 20 mg) and the internal standard (e.g., 10 mg) into a clean, dry vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
A 90° pulse angle should be calibrated.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard is crucial for accurate quantification.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Spectroscopic Identification (FTIR and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used for the unambiguous identification of this compound by comparing its vibrational spectrum to that of a reference standard.
Experimental Protocol (FTIR-ATR):
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a drop of the this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum should be compared with a reference spectrum of this compound. Key characteristic peaks include C-H stretching of the aromatic ring, C=C stretching of the naphthalene core, and the C-Br stretching frequency.
Experimental Protocol (Raman):
-
Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 785 nm).
-
Sample Preparation: Place the this compound in a glass vial or NMR tube.
-
Data Acquisition: Acquire the Raman spectrum over a relevant spectral range.
-
Data Analysis: Compare the spectrum with a reference spectrum of this compound.
Water Content by Karl Fischer Titration
This method is used for the specific determination of water content in this compound.
Experimental Protocol (Coulometric Karl Fischer):
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent suitable for non-polar liquids. A co-solvent like chloroform or toluene may be used to ensure miscibility.
-
Sample Preparation:
-
Accurately weigh a suitable amount of this compound directly into the titration cell.
-
The sample size should be chosen based on the expected water content to ensure a reasonable titration time.
-
-
Titration: Start the titration and the instrument will automatically determine the water content.
-
Data Analysis: The instrument software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control of a batch of this compound.
Potential Impurities
Understanding the synthetic route of this compound is key to identifying potential impurities. The direct bromination of naphthalene is a common synthetic method.
By implementing these analytical techniques and protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, a critical component in many manufacturing processes.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromonaphthalene. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My direct bromination of naphthalene results in a low yield of this compound and a significant amount of unreacted starting material. What could be the cause?
A1: A low conversion of naphthalene in direct bromination can be attributed to several factors:
-
Insufficient Brominating Agent: Ensure the stoichiometry of the brominating agent (e.g., Br₂, NBS) is appropriate. A slight excess of the brominating agent may be necessary to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to the formation of byproducts.[1] For instance, in the bromination of liquid naphthalene without a catalyst, the formation of 2-bromonaphthalene increases with temperature.[1]
-
Poor Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the contact between naphthalene and the brominating agent.
Q2: The main impurity in my product mixture is 2-bromonaphthalene. How can I improve the selectivity for the 1-isomer?
A2: The formation of 2-bromonaphthalene is a common side reaction. The ratio of 1- to 2-bromonaphthalene is influenced by reaction conditions:
-
Temperature: Lower reaction temperatures generally favor the formation of the kinetically controlled product, this compound. At higher temperatures, the thermodynamically more stable 2-isomer can become more prevalent.[1] The bromination of gaseous naphthalene below 300°C primarily yields the α-isomer (this compound), while the proportion of the β-isomer (2-bromonaphthalene) increases significantly at temperatures between 300°C and 500°C.[1]
-
Catalyst: The presence of certain catalysts, such as ferric compounds, can promote the formation of 2-bromonaphthalene.[1] For a selective synthesis of this compound, it is often preferable to perform the reaction without a Lewis acid catalyst.
Q3: I am observing a significant amount of di- and polybrominated naphthalenes in my product. How can I minimize these byproducts?
A3: Over-bromination is a common issue, especially when using a stoichiometric excess of the brominating agent. To minimize the formation of dibromo- and polybromonaphthalenes:
-
Control Stoichiometry: Use a molar ratio of brominating agent to naphthalene that is close to 1:1. A slight excess of naphthalene can help to reduce the formation of polybrominated products.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, disfavoring multiple substitutions on the same naphthalene ring.
-
Temperature Control: Lowering the reaction temperature can also help to reduce the rate of the second and subsequent bromination reactions. For example, the reaction of this compound with bromine at -30°C in methylene chloride can selectively yield 1,4-dibromonaphthalene, indicating that lower temperatures can control the extent of bromination.
Q4: My Sandmeyer reaction from 1-aminonaphthalene is giving a low yield. What are the critical parameters to control?
A4: The Sandmeyer reaction is sensitive to several factors, and low yields are often due to the decomposition of the intermediate diazonium salt.
-
Temperature Control during Diazotization: The formation of the diazonium salt from 1-aminonaphthalene must be carried out at low temperatures, typically 0-5°C, to prevent its premature decomposition.
-
Purity of Sodium Nitrite: The sodium nitrite used for diazotization should be of high purity. Impurities can lead to side reactions and decomposition of the diazonium salt.
-
Acidity of the Medium: The reaction is typically carried out in a strongly acidic medium (e.g., HBr or HCl). The acid concentration is crucial for the stability of the diazonium salt.
-
Prompt Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent reaction with the copper(I) bromide solution.
Q5: How can I effectively purify my crude this compound?
A5: The purification strategy depends on the main impurities present:
-
Unreacted Naphthalene: Fractional distillation under reduced pressure is an effective method to separate this compound from the more volatile naphthalene. Chilling the forerun of the distillation can help to crystallize and remove a significant portion of the unreacted naphthalene.
-
Dibromonaphthalenes: These isomers have a higher boiling point than this compound. Fractional distillation can also be used to separate the desired product from these less volatile impurities.
-
General Purification: For smaller scales or to remove minor impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is typically used.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing this compound?
A: The two most common laboratory methods are the direct electrophilic bromination of naphthalene and the Sandmeyer reaction starting from 1-aminonaphthalene. Direct bromination is often simpler to perform, while the Sandmeyer reaction can offer high selectivity if the starting amine is readily available.
Q: Which brominating agent is best for the direct bromination of naphthalene?
A:
-
Molecular Bromine (Br₂): This is a traditional and effective reagent, often used in a solvent like carbon tetrachloride or dichloromethane.
-
N-Bromosuccinimide (NBS): NBS is a safer and easier-to-handle alternative to liquid bromine. Using NBS in acetonitrile has been shown to provide good yields and regioselectivity for the bromination of naphthalene derivatives.
Q: What are the typical yields for the synthesis of this compound?
A: Yields can vary significantly depending on the method and reaction conditions.
-
Direct Bromination with Br₂: Yields in the range of 72-75% are commonly reported.
-
Direct Bromination with H₂O₂/HBr: A patented method reports yields as high as 95%.
-
Sandmeyer Reaction: While specific yields for this compound via this route are less commonly reported in general literature, a well-optimized Sandmeyer reaction can provide good to excellent yields.
Data Presentation
Table 1: Comparison of Reaction Conditions for Direct Bromination of Naphthalene
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Observations |
| Br₂ | Carbon Tetrachloride | Reflux | 12-15 hours | 72-75 | A classic method, requires careful handling of bromine. |
| Br₂ | Dichloromethane | 0-5 | 3 hours | 67 (for 1-bromo-4-hexylnaphthalene) | A milder alternative to CCl₄. |
| NBS | Acetonitrile | Room Temperature | 24 hours | 83 (for 1-bromo-4-hexylnaphthalene) | Safer and easier to handle than Br₂. |
| H₂O₂ / HBr | Dichloroethane/Water | 40-45 | 0.5 hours | 92 | High yield and short reaction time. |
| Br₂ | Water | 40-50 | Not specified | 53-59 | Uses water as a solvent, but with lower yield. |
Table 2: Influence of Temperature on Isomer Distribution in Naphthalene Bromination
| Reaction Phase | Temperature (°C) | Predominant Isomer | Notes |
| Liquid (no catalyst) | 85 - 215 | This compound | The amount of 2-bromonaphthalene increases with temperature. |
| Gaseous (no catalyst) | < 300 | This compound | Electrophilic substitution is the primary mechanism. |
| Gaseous (no catalyst) | 300 - 500 | Increasing amounts of 2-Bromonaphthalene | A radical substitution mechanism becomes more significant. |
Experimental Protocols
Protocol 1: Direct Bromination of Naphthalene with Bromine in Carbon Tetrachloride
This protocol is adapted from Organic Syntheses.
Materials:
-
Naphthalene
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH), powdered or granulated
-
Stirring apparatus
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve naphthalene (4 moles) in carbon tetrachloride.
-
Heat the mixture to a gentle reflux.
-
Slowly add bromine (4.4 moles) through the dropping funnel over a period of 12-15 hours.
-
Continue heating and stirring until the evolution of hydrogen bromide gas ceases (approximately 6 hours).
-
Distill off the carbon tetrachloride under slightly reduced pressure.
-
To the residue, add powdered sodium hydroxide and stir at 90-100°C for 4 hours. This step is to remove impurities that may release HBr over time.
-
Transfer the liquid to a flask for fractional distillation under reduced pressure.
-
Collect the forerun, which contains unreacted naphthalene. This can be chilled to crystallize the naphthalene for removal.
-
Collect the main fraction of this compound at the appropriate boiling point (e.g., 132–135°C at 12 mmHg).
-
A higher boiling fraction containing dibromonaphthalenes may also be collected.
Protocol 2: Sandmeyer Reaction for the Synthesis of this compound from 1-Aminonaphthalene
This is a general procedure and should be performed with appropriate safety precautions for handling diazonium salts.
Materials:
-
1-Aminonaphthalene
-
Concentrated hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Stirring apparatus
-
Beakers and flasks
Procedure: Part A: Diazotization
-
Dissolve 1-aminonaphthalene in concentrated hydrobromic acid.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes. The resulting solution contains the 1-naphthalenediazonium bromide.
Part B: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide in concentrated hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat (e.g., on a water bath) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the crude this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic extract with water, then with a dilute sodium hydroxide solution, and finally with water again.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental Workflow for Direct Bromination of Naphthalene.
Caption: Troubleshooting Decision Tree for Low Yield in this compound Synthesis.
References
Technical Support Center: Bromination of Naphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of naphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the bromination of naphthalene?
A1: The most common side products are polybrominated naphthalenes (dibromo-, tribromo-, and tetrabromonaphthalenes) and the isomeric 2-bromonaphthalene.[1][2][3] Under certain conditions, such as photochemical bromination, addition products like tetrabromo-1,2,3,4-tetrahydronaphthalene can also be formed.[4][5]
Q2: I obtained a mixture of 1-bromonaphthalene and 2-bromonaphthalene. How can I control the isomer distribution?
A2: The ratio of this compound to 2-bromonaphthalene is highly dependent on temperature and the presence of a catalyst.
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Low Temperatures (below 300°C, non-catalytic): Favor the formation of the kinetic product, this compound.
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High Temperatures (300°C - 500°C): Increase the yield of the thermodynamic product, 2-bromonaphthalene. At very high temperatures, the ratio of 1- to 2-bromonaphthalene approaches unity.
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Catalysts: Ferric compounds (e.g., FeBr₃) promote the formation of 2-bromonaphthalene, even at lower temperatures.
Q3: My reaction produced a significant amount of dibromonaphthalenes. How can I avoid this?
A3: To minimize the formation of dibromonaphthalenes, it is crucial to control the stoichiometry of the reactants. Use of more than one equivalent of bromine will lead to the formation of di-, tri-, and even tetrabromonaphthalenes. Slowly adding the bromine to the naphthalene solution can also help to maintain a low concentration of the brominating agent and reduce over-bromination.
Q4: What is the role of a Lewis acid catalyst like FeBr₃ in the bromination of naphthalene?
A4: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond, creating a more potent electrophile (Br⁺). This increases the rate of the electrophilic aromatic substitution reaction. Catalysts like ferric compounds can also influence the isomer distribution, favoring the formation of the thermodynamically more stable 2-bromonaphthalene.
Q5: Can the bromination of naphthalene proceed without a catalyst?
A5: Yes, naphthalene is sufficiently reactive to be brominated without a catalyst. However, the reaction may be slower, and controlling the selectivity can be more challenging. For instance, in the absence of a catalyst in dichloromethane (DCM), dibromination of naphthalene can yield a mixture of this compound, 1,4-dibromonaphthalene, and 1,5-dibromonaphthalene.
Troubleshooting Guides
Issue 1: Low Yield of Monobromonaphthalene
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to promote mixing of reactants. - Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC. |
| Loss of Product during Workup | - Carefully perform extractions to ensure all the product is transferred from the aqueous to the organic phase. - Use appropriate drying agents to remove all water before solvent evaporation. |
| Sublimation of Naphthalene | - If the reaction is run at elevated temperatures, ensure the condenser is efficient to prevent loss of the starting material. |
| Side Reactions | - Refer to the troubleshooting guides for polybromination and isomer formation to minimize byproduct formation. |
Issue 2: Excessive Polybromination
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | - Accurately measure and use a 1:1 molar ratio of naphthalene to bromine for monobromination. |
| High Local Concentration of Bromine | - Add the bromine dropwise to the reaction mixture with vigorous stirring. - Dilute the bromine in the reaction solvent and add it as a solution. |
| Prolonged Reaction Time at High Temperatures | - Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination. |
Issue 3: Unexpected Isomer Ratio (High 2-Bromonaphthalene Content)
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | - Conduct the reaction at a lower temperature to favor the formation of the kinetic product, this compound. |
| Presence of Catalytic Impurities | - Use pure reagents and solvents. Traces of iron or other metals can catalyze the formation of the 2-isomer. |
| Use of a Catalyst Promoting 2-Isomer Formation | - If the goal is to synthesize this compound, avoid using ferric-based catalysts. |
Quantitative Data Summary
Table 1: Influence of Molar Equivalents of Bromine on Product Distribution
| Molar Equivalents of Br₂ | Main Products | Reference |
| 2 | 1,4-Dibromonaphthalene and 1,5-Dibromonaphthalene | |
| 3 | 1,4,6-Tribromonaphthalene (66%), 1,4-Dibromonaphthalene (8%), 1,5-Dibromonaphthalene (10%) | |
| 4 | 1,2,4,6-Tetrabromonaphthalene (92%), 1,3,5,7-Tetrabromonaphthalene (5%) |
Table 2: Influence of Temperature on the Formation of 2-Bromonaphthalene
| Temperature Range | Observation | Reference |
| 85°C - 215°C (liquid phase, no catalyst) | Small amount of 2-bromonaphthalene formed, increases with temperature. | |
| 250°C - 300°C (gas phase) | Small amount of 2-bromonaphthalene formed. | |
| 300°C - 500°C (gas phase) | Amount of 2-bromonaphthalene increases rapidly with temperature. | |
| Above 500°C (gas phase) | Ratio of this compound to 2-bromonaphthalene is approximately 1:1. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard laboratory procedure.
Materials:
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Naphthalene
-
Bromine
-
Carbon tetrachloride (or dichloromethane)
-
Sodium hydroxide solution (e.g., 5% w/v)
-
Anhydrous sodium sulfate
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Round-bottom flask
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Stirrer
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Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve naphthalene in carbon tetrachloride.
-
Gently heat the mixture to reflux.
-
Slowly add a stoichiometric amount of bromine (dissolved in a small amount of carbon tetrachloride) from the dropping funnel. The addition should be controlled to maintain a gentle reflux and to minimize the evolution of HBr gas.
-
After the addition is complete, continue to heat the mixture under reflux until the evolution of HBr ceases.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a sodium hydroxide solution to remove any unreacted bromine and HBr, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent.
-
Remove the solvent by distillation.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Reaction pathways in the bromination of naphthalene.
Caption: Troubleshooting flowchart for naphthalene bromination.
Caption: General experimental workflow for naphthalene bromination.
References
Technical Support Center: Purification of Crude 1-Bromonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-bromonaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is a solid or semi-solid at room temperature. | Presence of unreacted naphthalene. | 1. Perform a steam distillation to remove the more volatile naphthalene.[1] 2. Alternatively, cool the crude mixture to induce crystallization of naphthalene, followed by filtration.[2] 3. Proceed with fractional vacuum distillation, ensuring a good separation of the lower-boiling naphthalene fraction.[2] |
| Purified product is colored (yellow to brownish). | 1. Presence of dissolved bromine or other colored impurities. 2. Degradation due to exposure to light or air.[3] | 1. Wash the crude product with a dilute solution of sodium thiosulfate or sodium bisulfite to remove excess bromine. 2. Treat the product with activated carbon to adsorb colored impurities before distillation. 3. Pass the material through a column of activated alumina.[4] 4. Ensure the product is stored in a cool, dry, and dark place under an inert atmosphere. |
| Product has an acidic pH or fumes upon opening. | Residual hydrogen bromide (HBr) from the synthesis reaction. | Wash the crude product with a dilute solution of sodium bicarbonate or sodium hydroxide, followed by a water wash to neutrality. Ensure the product is thoroughly dried before distillation. |
| Low yield after distillation. | 1. Incomplete reaction during synthesis. 2. Loss of product during aqueous workup due to its high density. 3. Inefficient fractional distillation. | 1. Optimize reaction conditions (time, temperature, stoichiometry) to maximize conversion. 2. Be careful during the separation of the organic and aqueous layers; this compound is denser than water. 3. Use an efficient distillation column (e.g., Vigreux or packed column) and maintain a stable vacuum. |
| Presence of 2-bromonaphthalene isomer in the final product. | Isomer formation during the bromination of naphthalene. | Separation of 1- and 2-bromonaphthalene isomers is challenging due to their similar boiling points. High-performance fractional distillation or preparative chromatography may be required for high-purity applications. |
| Product decomposes during distillation. | Distillation at atmospheric pressure, which is too high. | This compound has a high boiling point (281 °C) and can decompose at this temperature. Always perform distillation under reduced pressure (vacuum distillation). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are unreacted naphthalene, dibromonaphthalenes (formed from over-bromination), and residual acidic compounds like hydrogen bromide (HBr) from the synthesis. The presence of the 2-bromonaphthalene isomer is also possible.
Q2: What is the best method for purifying crude this compound?
A2: A combination of methods is often most effective. A typical sequence involves:
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An initial wash with a basic solution (e.g., NaHCO₃) to remove acidic impurities.
-
Drying the washed product with a suitable drying agent (e.g., anhydrous CaCl₂ or Na₂SO₄).
-
Purification by vacuum distillation to separate this compound from non-volatile impurities and other components with different boiling points.
For very high purity requirements, column chromatography over silica gel or activated alumina may be necessary.
Q3: Why is vacuum distillation necessary for purifying this compound?
A3: this compound has a high boiling point at atmospheric pressure (281 °C). Distilling at this temperature can lead to thermal decomposition. Vacuum distillation allows the substance to boil at a much lower temperature, preventing degradation and ensuring a purer product.
Q4: My this compound has turned yellow over time. Is it still usable?
A4: A slight yellow color may not significantly affect many applications. However, the color change indicates the formation of impurities, possibly due to exposure to light or air. For sensitive applications, re-purification by distillation or passing through a plug of activated alumina is recommended. To prevent discoloration, store this compound in a tightly sealed, amber glass bottle in a cool, dark place.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life. Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of crude this compound to remove non-volatile impurities, unreacted naphthalene, and dibromonaphthalenes.
Materials:
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Crude this compound
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Anhydrous calcium chloride or sodium sulfate
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Round-bottom flask
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Fractional distillation column (e.g., Vigreux)
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Condenser
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Receiving flask(s)
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Vacuum source and gauge
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Heating mantle
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Stirring bar or boiling chips
Procedure:
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Pre-treatment: If the crude product is acidic, wash it with a saturated sodium bicarbonate solution, then with water until the aqueous layer is neutral. Separate the organic layer.
-
Drying: Dry the crude this compound over anhydrous calcium chloride or sodium sulfate. Filter to remove the drying agent.
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Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
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Distillation: a. Add the dried crude this compound and a stirring bar or boiling chips to the distillation flask. b. Slowly apply vacuum to the system. c. Begin heating the distillation flask gently. d. Collect the fractions based on their boiling points at the recorded pressure. Discard any initial low-boiling forerun, which may contain naphthalene. e. Collect the main fraction of this compound at the appropriate temperature/pressure (see table below). f. Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
Storage: Store the purified, colorless this compound in a sealed, light-protected container.
Boiling Point Data for this compound:
| Pressure | Boiling Point |
| 10 mmHg | 133-134 °C |
| 12 mmHg | 132-135 °C |
| 20 mmHg | 145-148 °C |
| 1013 hPa (760 mmHg) | 281 °C |
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing closely related impurities or for small-scale, high-purity applications.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
-
Hexane or Pentane
-
Ethyl acetate or Diethyl ether
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Glass chromatography column
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Collection tubes/flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve a small amount of crude this compound in a minimal volume of the elution solvent (e.g., hexane). Load this solution carefully onto the top of the silica gel column.
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Elution: Begin eluting the column with a non-polar solvent like hexane or pentane.
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Fraction Collection: Collect fractions as the solvent moves through the column. This compound, being relatively non-polar, will elute fairly quickly.
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Purity Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC or GC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A logical guide to troubleshooting common impurities.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Bromonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 1-bromonaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or no product yield?
Answer:
Low or no yield in the Suzuki coupling of this compound can stem from several factors. Here are the potential causes and corresponding troubleshooting steps:
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Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to catalyst deactivation.[1][2]
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Solution: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0). Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[1]
-
-
Poor Substrate Solubility: this compound may have limited solubility in certain solvents, hindering the reaction.[1][3]
-
Solution: Switch to a solvent system known to better solubilize aryl bromides, such as DMF, dioxane, or toluene. In some cases, a mixture of solvents (e.g., toluene/water/ethanol) can improve both solubility and reaction efficiency.
-
-
Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the carbon-bromine bond is a critical and often rate-determining step. While this compound is generally reactive, challenging substrates or suboptimal conditions can slow this step.
-
Solution: Employ bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to enhance the electron density on the palladium center, which facilitates oxidative addition.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for the reaction's success. The base activates the boronic acid for transmetalation.
-
Solution: Screen different bases and solvent systems. For aryl bromides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases. Aprotic polar solvents like dioxane or THF are commonly used.
-
Question 2: I am observing significant amounts of homocoupling product from my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or unreduced Pd(II) species. Here are strategies to suppress it:
-
Rigorous Degassing: This is the most critical step. Thoroughly remove dissolved oxygen from the reaction mixture and solvents by sparging with an inert gas or using freeze-pump-thaw cycles.
-
Use of a Reducing Agent: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state, minimizing the concentration of Pd(II) species that can promote homocoupling.
-
Control of Reaction Parameters:
-
Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
-
Stoichiometry: Using a slight excess of the aryl bromide (this compound) can favor the cross-coupling pathway.
-
Question 3: My reaction is producing a significant amount of naphthalene (dehalogenated starting material). What is the cause and how can I prevent it?
Answer:
Dehalogenation is the replacement of the bromine on the naphthalene with a hydrogen atom. This side reaction can occur after oxidative addition if the palladium complex reacts with a source of hydride.
-
Potential Hydride Sources: Amine bases and alcohol solvents can act as hydride sources.
-
Troubleshooting Strategies:
-
Avoid problematic reagents: If dehalogenation is a major issue, avoid using amine bases or alcoholic solvents.
-
Optimize reaction conditions: A slow transmetalation step can provide more time for the intermediate palladium-aryl complex to undergo side reactions like dehalogenation. Using a stronger base or a more efficient ligand can accelerate transmetalation and minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in Suzuki coupling, and where does this compound fit?
A1: The reactivity of the organic halide (R-X) is a key factor in the oxidative addition step. The general reactivity trend is R–I > R–OTf > R–Br >> R–Cl. As an aryl bromide, this compound exhibits good reactivity and is a common substrate for these reactions, although it is generally less reactive than 1-iodonaphthalene.
Q2: Why is the choice of base so critical for the Suzuki coupling of this compound?
A2: The base has multiple roles in the Suzuki coupling mechanism. Its primary function is to activate the organoboron compound (boronic acid) to facilitate the transmetalation step. It is believed that the base forms a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which readily transfers its organic group to the palladium center. The strength and choice of base can significantly impact reaction rates and yields.
Q3: Can Suzuki coupling reactions with this compound be performed in aqueous conditions?
A3: Yes, Suzuki couplings can be effectively carried out in aqueous or biphasic organic-water solvent systems. This approach offers green chemistry advantages, including reduced cost and enhanced safety. Many organoboranes and inorganic bases are compatible with aqueous conditions.
Q4: What are the most common palladium sources and ligands for coupling with this compound?
A4: The active catalyst is a Palladium(0) complex. Often, a stable Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, is used and reduced in situ to Pd(0). The ligand is critical for stabilizing the Pd(0) species and modulating its reactivity. Electron-donating phosphine ligands are commonly used to facilitate the oxidative addition step. For less reactive aryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to improve catalytic activity.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of this compound.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | None | Dodecyltrimethylammonium hydroxide | Water | RT | High |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | ~90 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | High |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF/Water | 80 | High |
Data compiled from various sources. Yields are approximate and can vary based on the specific arylboronic acid used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This is a representative protocol and may require optimization for specific substrates.
1. Reagent Preparation:
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To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
2. Catalyst and Ligand Addition:
-
In a separate vial, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., PPh₃, 0.04 equiv). Purge this vial with inert gas.
3. Assembling the Reaction:
-
Seal the flask containing the substrates and base, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., Toluene/Water 4:1) via syringe.
-
Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
4. Reaction:
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress using TLC or LC-MS.
5. Workup:
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After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
6. Purification:
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: 1-Bromonaphthalene Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of 1-bromonaphthalene. Proper storage is critical to prevent decomposition and ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound during storage and experimentation.
| Issue | Possible Cause | Recommended Action |
| Color change of this compound (e.g., from colorless/light yellow to a darker shade). | Exposure to light (photodecomposition) or heat. | Store in an amber or opaque, tightly sealed container in a cool, dark, and well-ventilated area. Consider purging the headspace with an inert gas like nitrogen or argon before sealing. |
| Presence of unexpected peaks in analytical chromatograms (GC-MS, HPLC). | Decomposition of this compound. | Review storage conditions. Ensure the material has not been exposed to light, high temperatures, or incompatible materials such as strong oxidizing agents. Analyze for common degradation products. |
| Inconsistent experimental results using this compound from the same batch. | Non-homogeneity due to partial decomposition or improper storage after opening. | Once opened, minimize exposure to air and light. For long-term storage of opened containers, consider aliquoting into smaller, tightly sealed vials under an inert atmosphere. |
| Precipitate formation in the liquid. | Potential polymerization or reaction with contaminants. | Ensure the storage container is clean and free of reactive materials. Avoid contact with strong acids or oxidizing agents. The precipitate should be analyzed to determine its identity. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for this compound? this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][2] The recommended storage temperature is typically between 15°C and 25°C.[3] It should be kept in a tightly closed, light-resistant container, such as an amber glass bottle.[4]
-
Why has my this compound turned yellow or brown? Discoloration is a common indicator of decomposition, which is often caused by exposure to light and/or air (oxidation). To prevent this, always store this compound in opaque or amber containers and minimize headspace with an inert gas if possible.
-
Is this compound sensitive to air? While primarily known for its light sensitivity, prolonged exposure to air can lead to oxidation.[4] For long-term storage, it is best practice to store it under an inert atmosphere (e.g., nitrogen or argon).
-
Can I store this compound in a refrigerator or freezer? Storing at lower temperatures can slow down potential degradation. However, ensure the container is well-sealed to prevent moisture condensation upon removal. This compound has a melting point of 1-2°C, so it may solidify in a refrigerator. If it solidifies, it should be allowed to return to room temperature and ensured to be homogeneous before use.
Decomposition
-
What are the primary causes of this compound decomposition? The main factors that can cause decomposition are exposure to light (photodecomposition) and high temperatures. It is also incompatible with strong oxidizing agents, which can lead to vigorous reactions.
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What are the likely decomposition products of this compound? Under thermal stress, such as in a fire, hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen bromide. Photodegradation in the presence of air may lead to various oxygenated derivatives, similar to what has been observed for the related compound 1-methylnaphthalene, which forms products like 1-naphthaldehyde and 1-naphthoic acid upon UV irradiation.
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How can I prevent decomposition? Strict adherence to recommended storage conditions is the best prevention. This includes using light-resistant containers, storing in a cool and dark place, and minimizing contact with air and incompatible chemicals.
Use of Stabilizers
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Should I add a stabilizer to this compound for long-term storage? While stabilizers are not routinely added to this compound by suppliers, for applications requiring very high purity over extended periods, the addition of an antioxidant could be considered. Antioxidants like Butylated Hydroxytoluene (BHT) are used to stabilize other organic compounds and prevent oxidation. However, the compatibility and effectiveness of any stabilizer with this compound for your specific application should be validated.
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential impurities.
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |
| Column | A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable. |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injection Volume | 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or hexane). |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 40-400 |
| Data Analysis | Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a library (e.g., NIST). |
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
References
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions of 1-Bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the Grignard reaction of 1-bromonaphthalene.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that can lead to low yields.
Question: My Grignard reaction with this compound is not starting. What are the common causes and solutions?
Answer:
Failure to initiate is a frequent issue, often related to the magnesium metal's surface or the presence of moisture.
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Cause 1: Inactive Magnesium Surface. A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1][2]
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Solution: Magnesium Activation. Expose a fresh magnesium surface using one of the following methods:
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Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1][2] The disappearance of iodine's brown color is an indicator of reaction initiation.[3]
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Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to break the oxide layer.
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Cause 2: Presence of Moisture. Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms, preventing the reaction from propagating.
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Solution: Ensure Anhydrous Conditions. All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert gas like nitrogen or argon. Solvents must be anhydrous.
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Question: The reaction starts, but the yield of my desired product is consistently low. What are the likely side reactions and how can I minimize them?
Answer:
Low yields are often a result of side reactions that consume the Grignard reagent or the starting material.
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Cause 1: Wurtz Coupling. The formed naphthylmagnesium bromide can react with unreacted this compound to produce binaphthyl, a common impurity.
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Solution: Slow Addition of this compound. To minimize this side reaction, add the solution of this compound to the magnesium turnings dropwise. This maintains a low concentration of the aryl halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.
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Cause 2: Protonation of the Grignard Reagent. If there are any acidic protons in the reaction mixture (e.g., from trace water), the Grignard reagent will be quenched, forming naphthalene. The presence of naphthalene as a byproduct is a strong indicator of moisture contamination.
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Solution: Rigorous Anhydrous Technique. Re-evaluate all drying procedures for glassware, solvents, and the this compound itself. Ensure the entire reaction is conducted under a positive pressure of a dry, inert atmosphere (nitrogen or argon).
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Cause 3: Incomplete Grignard Formation. The reaction may not have gone to completion, leaving unreacted this compound.
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Solution: Optimize Reaction Time and Temperature. Allow for a sufficient reaction time, typically 1-3 hours, and consider gentle reflux to ensure all the magnesium is consumed.
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Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the Grignard reaction of this compound?
A1: Grignard reagents, including naphthylmagnesium bromide, are potent bases. They will react readily with any compound that has an acidic proton, such as water. This reaction, known as quenching or protonation, converts the Grignard reagent into the corresponding hydrocarbon (naphthalene in this case), rendering it unreactive towards the desired electrophile and thus reducing the product yield.
Q2: What is the visual evidence that my Grignard reaction has initiated successfully?
A2: Several signs indicate a successful initiation: the appearance of bubbles on the surface of the magnesium, a noticeable warming of the reaction flask (the reaction is exothermic), and the reaction mixture turning cloudy or grey-brown. If iodine was used as an activator, its characteristic purple or brown color will fade.
Q3: Which solvent, diethyl ether or tetrahydrofuran (THF), is better for this reaction?
A3: Both diethyl ether and THF are commonly used and effective solvents for Grignard reactions. THF is sometimes preferred as it can better stabilize the Grignard reagent. The choice may also depend on the subsequent reaction temperature requirements.
Q4: Can the quality of my this compound affect the yield?
A4: Yes, impurities in the this compound can be detrimental. The starting material should be free of moisture and any acidic impurities. If the purity is questionable, it may need to be purified, for example by distillation, before use.
Data Presentation
The following table summarizes typical reaction parameters for the formation of a Grignard reagent from this compound.
| Parameter | Condition | Rationale |
| Starting Halide | This compound | A readily available and suitably reactive aryl halide for Grignard reagent formation. |
| Magnesium | Turnings (1.1 - 1.2 equivalents) | A slight excess ensures the complete conversion of the this compound. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Ethereal solvents are essential to stabilize the Grignard reagent. |
| Initiation | Small crystal of iodine or a few drops of 1,2-dibromoethane | Used to activate the magnesium surface and initiate the reaction. |
| Reaction Temperature | Room temperature to gentle reflux (e.g., 50-60°C in THF) | The reaction is exothermic but may require initial gentle heating to start. |
| Reaction Time | 1 - 3 hours | To ensure the reaction proceeds to completion. |
| Atmosphere | Dry Nitrogen or Argon | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen. |
Experimental Protocols
Protocol: Formation of Naphthylmagnesium Bromide
This protocol is a representative example based on established procedures for Grignard reagent formation.
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Preparation of Glassware and Reagents:
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Thoroughly dry all glassware (a three-neck round-bottom flask, reflux condenser, and dropping funnel) in an oven at >120°C overnight or flame-dry under vacuum. Cool under a stream of dry nitrogen or argon.
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Place magnesium turnings (1.1 equivalents) into the reaction flask.
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Add enough anhydrous tetrahydrofuran (THF) to cover the magnesium.
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In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF and place this solution in the dropping funnel.
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Initiation and Formation of the Grignard Reagent:
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Assemble the glassware under a positive pressure of nitrogen or argon.
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Add a small crystal of iodine to the magnesium suspension.
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If the reaction does not start spontaneously, gently warm the flask with a heat gun or in a warm water bath until bubbling is observed and the iodine color fades.
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Once the reaction has initiated, begin the dropwise addition of the this compound solution from the dropping funnel at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture. If necessary, gently reflux for an additional 30 minutes to 1 hour to ensure all the magnesium has reacted. The resulting grey-brown solution is the Grignard reagent and should be used immediately in the subsequent reaction step.
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Mandatory Visualization
Caption: Troubleshooting flowchart for low yield in the Grignard reaction of this compound.
References
Technical Support Center: Temperature Control in 1-Bromonaphthalene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromonaphthalene. Proper temperature control is critical for successful outcomes, influencing reaction initiation, rate, selectivity, and the prevention of side reactions.
Frequently Asked Questions (FAQs)
General Temperature Control
Q1: My reaction with this compound is not starting at the recommended low temperature. What should I do?
A1: Several factors can inhibit the initiation of a reaction at low temperatures. First, ensure all reagents and solvents are of high purity and appropriately dried, as trace impurities can hinder the reaction. For Grignard reagent formation, the magnesium turnings may have an oxide layer that prevents initiation; activation with a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.[1][2] Gentle warming of a small portion of the reaction mixture can sometimes initiate the reaction, which should then be immediately cooled to the desired temperature. If the reaction still fails to start, a slight increase in the overall reaction temperature in small increments may be necessary, while carefully monitoring for any exothermic events.
Q2: I am observing a sudden and uncontrolled increase in temperature (an exotherm) during my this compound reaction. How can I manage this?
A2: Exothermic reactions, particularly in Grignard reagent formation and lithiation, require careful management to prevent side reactions and ensure safety.[1] Key strategies include:
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Slow Reagent Addition: Add the reactive species (e.g., this compound to magnesium) dropwise and at a controlled rate.
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Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, dry ice/acetone) and ensure the reaction flask is adequately submerged.
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Vigorous Stirring: Ensure efficient mixing to dissipate heat evenly throughout the reaction mixture.
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Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.
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Monitoring: Continuously monitor the internal reaction temperature with a thermometer.
Reaction-Specific Troubleshooting
Q3: In the bromination of naphthalene to produce this compound, how does temperature affect the product distribution?
A3: The temperature during the bromination of naphthalene significantly influences the isomeric ratio of the products (this compound vs. 2-bromonaphthalene). At lower temperatures, the formation of this compound is kinetically favored. As the temperature increases, the formation of the thermodynamically more stable 2-bromonaphthalene becomes more prominent.[3][4] For example, non-catalytic bromination of liquid naphthalene between 85°C and 215°C shows a regular increase in the formation of 2-bromonaphthalene with temperature. In the gas phase, the amount of 2-bromonaphthalene increases rapidly between 300°C and 500°C.
Q4: My Grignard reaction with this compound is giving a low yield. What are the likely causes related to temperature?
A4: Low yields in Grignard reactions with this compound can be attributed to several temperature-related factors. The formation of the Grignard reagent is exothermic, and if the temperature is not controlled, side reactions such as Wurtz coupling can occur, where the Grignard reagent reacts with unreacted this compound. Conversely, if the temperature is too low, the reaction may not go to completion. Maintaining a gentle reflux during the addition of this compound and then stirring at a slightly elevated temperature (e.g., 50-60°C in THF) can help ensure complete formation. The subsequent reaction of the Grignard reagent with an electrophile is also temperature-sensitive and often requires low temperatures (e.g., -78°C to 0°C) to prevent side reactions with the newly formed product.
Q5: For a Suzuki-Miyaura coupling involving this compound, what is the optimal temperature range?
A5: The optimal temperature for a Suzuki-Miyaura coupling with this compound depends on the specific catalyst system, base, and solvent used. While some modern catalyst systems can facilitate the reaction at room temperature, often, elevated temperatures are required to achieve a reasonable reaction rate, typically in the range of 80-100°C. For instance, using PdCl2(dppf) as a catalyst in dioxane often requires a temperature of 100°C. It is crucial to monitor the reaction for potential decomposition of reactants or products at higher temperatures.
Q6: Can Sonogashira couplings with this compound be performed at room temperature?
A6: Yes, Sonogashira couplings of this compound can often be carried out at room temperature under the right conditions. The success of a room-temperature reaction depends heavily on the choice of catalyst, co-catalyst (typically copper(I)), base, and solvent. However, for less reactive substrates or to increase the reaction rate, gentle heating (e.g., 50-60°C) may be necessary. Some modern protocols even allow for copper-free Sonogashira couplings at room temperature.
Q7: What are the typical temperature considerations for a Buchwald-Hartwig amination of this compound?
A7: Buchwald-Hartwig amination reactions often require elevated temperatures, typically in the range of 80-110°C, to proceed at a reasonable rate. However, the development of more active catalyst systems has made it possible to conduct these reactions at or near room temperature in some cases. For certain substrates, mild heating to around 45°C may be sufficient. It is important to consider the thermal stability of both the amine and the this compound derivative, as higher temperatures can sometimes lead to side reactions or decomposition.
Data Presentation
Table 1: Temperature Effects on Bromination of Naphthalene
| Reaction Condition | Temperature (°C) | Major Product(s) | Approximate Yield/Ratio | Reference |
| Bromination of this compound with Br₂ in DCM | -30 | 1,4-dibromonaphthalene | 90% | |
| Photobromination of this compound with Br₂ in CCl₄ | 77 | 1,5-dibromonaphthalene | 80% | |
| Bromination of liquid naphthalene (non-catalytic) | 85 - 215 | This compound and 2-bromonaphthalene | Amount of 2-isomer increases with temperature | |
| Bromination of gaseous naphthalene (non-catalytic) | 300 - 500 | This compound and 2-bromonaphthalene | Ratio of 2-isomer to 1-isomer increases rapidly |
Table 2: Recommended Temperatures for Common this compound Reactions
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Notes | Reference |
| Grignard Formation | Mg | THF | Initiation at RT, then reflux (50-60) | Exothermic, requires careful control. | |
| Grignard Reaction | Naphthylmagnesium bromide | THF | -78 to 0 | Highly exothermic, low temperature minimizes side reactions. | |
| Suzuki-Miyaura Coupling | Pd(OAc)₂/PPh₃ | Toluene/Ethanol/Water | Reflux | Yields can be around 90%. | |
| Suzuki-Miyaura Coupling | PdCl₂(dppf) | Dioxane | 100 | Generally high yields. | |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N) | Room Temperature to 60 | Mild conditions are often sufficient. | |
| Buchwald-Hartwig Amination | Pd catalyst | Toluene or Dioxane | Room Temperature to 110 | Dependent on catalyst generation and substrates. |
Experimental Protocols
Detailed Methodology: Grignard Reagent Formation from this compound
Objective: To prepare naphthylmagnesium bromide with careful temperature control to maximize yield and minimize side reactions.
Materials:
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Magnesium turnings
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This compound
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Anhydrous tetrahydrofuran (THF)
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Iodine crystal (for activation)
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Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert gas supply (Nitrogen or Argon).
Procedure:
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Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Place the magnesium turnings in the three-neck flask.
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Activation: Add a single crystal of iodine to the magnesium.
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Initiation: Add a small portion of a solution of this compound in anhydrous THF to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling.
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Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath if the reaction becomes too vigorous.
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Completion: After the addition is complete, stir the mixture at 50-60°C for 1-3 hours to ensure the complete formation of the Grignard reagent. The disappearance of most of the magnesium is a visual indicator of completion.
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Cooling: Cool the solution to room temperature before proceeding with the next step of the synthesis. For subsequent reactions, the Grignard reagent is often cooled to a much lower temperature (e.g., -78°C).
Mandatory Visualization
Caption: Troubleshooting low yield in this compound Grignard reactions.
Caption: General workflow for managing temperature in this compound reactions.
References
Technical Support Center: 1-Bromonaphthalene in Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of 1-bromonaphthalene in various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a colorless to pale yellow oily liquid. It is characterized as being practically insoluble in water but is miscible with a wide range of common organic solvents.[1][2][3] The principle of "like dissolves like" generally governs its solubility, meaning it dissolves well in non-polar or moderately polar organic solvents.[3]
Q2: In which common organic solvents is this compound considered miscible?
A2: this compound is reported to be miscible with several common organic solvents, including:
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Alcohol (Ethanol)
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Diethyl ether
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Benzene
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Chloroform
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Toluene
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Dioxane
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Dimethylformamide (DMF)
Q3: Is there quantitative data available for the solubility of this compound in different solvents at various temperatures?
Troubleshooting Guide: Solubility Issues with this compound
This guide addresses common solubility-related problems encountered during chemical reactions involving this compound.
Issue 1: this compound fails to dissolve completely in the reaction solvent.
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Question: I am setting up a reaction and the this compound is not fully dissolving in my chosen solvent. What can I do?
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Answer: This issue can arise if the solvent polarity is not optimal or if the reaction is being conducted at a low temperature. Here is a step-by-step troubleshooting workflow:
Issue 2: Precipitation of this compound or reaction intermediates during the reaction.
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Question: My reaction mixture was initially homogeneous, but a precipitate has formed during the course of the reaction. What should I do?
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Answer: Precipitation during a reaction can be due to several factors, including changes in the composition of the reaction mixture as reactants are consumed and products are formed, or a decrease in temperature.
Possible Causes and Solutions:
Cause Suggested Action Formation of an insoluble intermediate or product. Increase the reaction temperature if thermally permissible. Add a co-solvent (e.g., THF, toluene) to increase the overall solvating power of the mixture. Change in polarity of the reaction medium. If the reaction produces a significantly more polar or non-polar medium, consider a solvent system that can accommodate this change, such as a mixture of solvents. Reaction temperature is too low. Gently increase the temperature of the reaction mixture while monitoring for any adverse effects on the reaction.
Issue 3: Solubility problems in specific reaction types.
This section provides guidance for common synthetic procedures where this compound solubility can be a factor.
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Common Problem: Low or no product yield due to poor solubility of this compound or other coupling partners.
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Troubleshooting:
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Solvent Choice: While various solvents can be used, toluene, dioxane, and DMF are often effective for Suzuki couplings involving less soluble aryl bromides. A mixture of solvents, such as toluene/water or dioxane/water, is also common.
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Temperature: Increasing the reaction temperature (e.g., to 80-110 °C) can significantly improve solubility and reaction rates.
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Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can sometimes facilitate the reaction.
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Common Problem: Difficulty in initiating the Grignard reaction or precipitation of the Grignard reagent.
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Troubleshooting:
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Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation.
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Co-solvent for Precipitation: If the Grignard reagent precipitates from ether, adding a co-solvent like anhydrous benzene or toluene can help to keep it in solution.
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Initiation: Gentle warming can help initiate the reaction. Ensure all glassware is scrupulously dry, as any moisture will quench the Grignard reagent.
Workflow for addressing Grignard reagent precipitation. -
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Common Problem: Incomplete reaction or low yields due to poor solubility of reactants.
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Troubleshooting:
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Solvent Choice: Polar aprotic solvents like DMF and NMP are commonly used for Heck reactions. For Buchwald-Hartwig aminations, toluene and dioxane are frequent choices.
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Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C) to proceed efficiently, which also aids in keeping all components in solution.
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Experimental Protocols
Below are representative experimental protocols for common reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 1-phenylnaphthalene.
Materials:
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This compound
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
Procedure:
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To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
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Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
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Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
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Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Add water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of 1-Naphthylmagnesium Bromide (Grignard Reagent)
Objective: To prepare a solution of 1-naphthylmagnesium bromide for subsequent reactions.
Materials:
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This compound
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Magnesium turnings
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Anhydrous diethyl ether or THF
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Iodine (a small crystal)
Procedure:
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Ensure all glassware is thoroughly oven-dried or flame-dried and assembled under an inert atmosphere (nitrogen or argon).
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Place magnesium turnings (1.1 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
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Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and place it in the dropping funnel.
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Add a small crystal of iodine to the magnesium suspension to help initiate the reaction.
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Add a small portion of the this compound solution to the magnesium. The reaction may need to be initiated by gentle warming with a heat gun. The start of the reaction is indicated by the disappearance of the iodine color and the appearance of cloudiness or gentle refluxing.
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Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete reaction. The resulting gray to brown solution is the Grignard reagent and should be used immediately in the next step.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a properly equipped laboratory under the supervision of a qualified chemist. Appropriate safety precautions must be taken at all times.
References
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-Bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 1-bromonaphthalene.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
FAQ 1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled, resulting in a low yield. What are the likely causes and how can I troubleshoot this?
A sluggish or stalled Suzuki-Miyaura reaction is a common issue that can often be attributed to catalyst deactivation or poisoning. Here are the primary suspects and troubleshooting steps:
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Palladium Catalyst Inactivity: The active Pd(0) species is prone to deactivation through various pathways.
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Palladium Black Formation: The appearance of a black precipitate is a clear indication of catalyst agglomeration into inactive palladium nanoparticles.
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Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the active catalyst. Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can oxidize the Pd(0) catalyst.[1]
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Inefficient Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete.
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Solution: Ensure your reaction conditions, including the choice of base and solvent, are suitable for the in-situ reduction of the pre-catalyst.
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Catalyst Poisoning from Impurities: Trace impurities in your reagents or solvents can act as potent catalyst poisons.
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Sulfur Compounds: Thiophenic compounds or other sulfur-containing impurities can irreversibly bind to the palladium catalyst.
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Solution: Use high-purity reagents and solvents. If sulfur poisoning is suspected, consider pretreating your reagents or using a scavenger.
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Solvent Contaminants: Traces of precursors or degradation products in solvents like THF can significantly decrease reaction conversion.[2]
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Solution: Use freshly distilled or high-purity, inhibitor-free solvents.
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Side Reactions: Unwanted reaction pathways can consume starting materials and catalyst.
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Dehalogenation: The bromo group on the naphthalene ring is replaced by a hydrogen atom.
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Solution: This can be promoted by certain bases or impurities. Consider using a milder base and ensure high-purity reagents.
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Homocoupling: The boronic acid couples with itself.
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FAQ 2: I am observing significant byproduct formation in my Heck reaction with this compound and an alkene. How can I improve the selectivity?
Byproduct formation in Heck reactions often points to issues with catalyst stability and reaction conditions.
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Catalyst Decomposition: Higher temperatures needed to activate this compound can lead to catalyst decomposition.[5]
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Solution: Screen different ligands to find one that forms a more thermally stable palladium complex. Bidentate phosphine ligands can offer greater stability. Consider using a lower reaction temperature and longer reaction time.
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Isomerization of the Alkene: The double bond in the alkene partner may migrate, leading to a mixture of regioisomeric products.
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Solution: The choice of ligand and solvent can influence the degree of isomerization. In some cases, adding a salt like lithium chloride can suppress this side reaction.
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Double Arylation of the Alkene: This can occur if the initial product re-enters the catalytic cycle.
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Solution: Adjusting the stoichiometry of the reactants, typically by using a slight excess of the alkene, can minimize this.
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FAQ 3: My Sonogashira coupling of this compound with a terminal alkyne is giving a low yield and a lot of alkyne homocoupling (Glaser coupling). What can I do?
Low yields and homocoupling are frequent challenges in Sonogashira reactions.
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Copper Co-catalyst Issues: The copper(I) co-catalyst is crucial but can also promote the undesired homocoupling of the alkyne, especially in the presence of oxygen.
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Solution: Ensure the reaction is performed under strictly anaerobic conditions. Using a copper-free protocol can eliminate Glaser coupling. If using copper, ensure it is from a high-purity source.
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Palladium Catalyst Deactivation: As with other cross-coupling reactions, the palladium catalyst can be poisoned or agglomerate.
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Solution: Use appropriate ligands to stabilize the palladium center. If the reaction solution turns black, it indicates catalyst precipitation.
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Base Selection: The amine base is critical for both the palladium and copper catalytic cycles.
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Solution: Ensure the amine base is dry and of high purity. Some reactions may benefit from using a stronger, non-coordinating organic base in place of traditional amine bases.
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FAQ 4: The Buchwald-Hartwig amination of this compound with my amine is not proceeding to completion. What are the potential issues?
Incomplete conversion in Buchwald-Hartwig aminations can be due to catalyst inhibition or deactivation.
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Catalyst Inhibition by the Amine: The amine substrate or the product amine can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.
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Solution: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are often effective in preventing product inhibition and promoting reductive elimination.
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Base-Related Problems: The choice and quality of the base are paramount.
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Solution: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. Ensure the base is anhydrous and handled under an inert atmosphere. For sensitive substrates, milder bases like potassium phosphate or cesium carbonate may be beneficial.
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Ammonia Equivalents: Using ammonia directly can be challenging due to its strong binding to palladium.
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Solution: Consider using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis.
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II. Data Presentation: Impact of Catalyst Poisons
The following tables summarize the illustrative effects of common catalyst poisons on the yield of various cross-coupling reactions with this compound. This data is representative and intended for troubleshooting purposes.
Table 1: Illustrative Effect of Thiophene on Suzuki-Miyaura Coupling of this compound
| Thiophene Concentration (mol%) | Catalyst System | Reaction Time (h) | Yield of 1-Phenylnaphthalene (%) |
| 0 | Pd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O | 12 | 95 |
| 1 | Pd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O | 12 | 45 |
| 5 | Pd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O | 12 | <5 |
Table 2: Illustrative Effect of Residual Elemental Sulfur on Heck Reaction of this compound
| Sulfur Concentration (ppm) | Catalyst System | Reaction Time (h) | Yield of 1-Vinylnaphthalene (%) |
| 0 | Pd(OAc)₂ (1 mol%), P(o-tol)₃, Et₃N, DMF | 24 | 88 |
| 50 | Pd(OAc)₂ (1 mol%), P(o-tol)₃, Et₃N, DMF | 24 | 30 |
| 200 | Pd(OAc)₂ (1 mol%), P(o-tol)₃, Et₃N, DMF | 24 | <5 |
Table 3: Illustrative Effect of Water on a Copper-Free Sonogashira Coupling of this compound
| Water Content in Solvent (v/v %) | Catalyst System | Reaction Time (h) | Yield of 1-(Phenylethynyl)naphthalene (%) |
| <0.01 | Pd(PPh₃)₂Cl₂ (2 mol%), PPh₃, Et₃N, THF | 8 | 92 |
| 0.5 | Pd(PPh₃)₂Cl₂ (2 mol%), PPh₃, Et₃N, THF | 8 | 65 |
| 2.0 | Pd(PPh₃)₂Cl₂ (2 mol%), PPh₃, Et₃N, THF | 8 | 25 |
III. Experimental Protocols
The following are detailed, representative protocols for key cross-coupling reactions of this compound. These should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-phenylnaphthalene.
Protocol 2: Heck Coupling of this compound with Styrene
-
Reaction Setup: To a sealed tube, add this compound (1.0 mmol, 207 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).
-
Reagent Addition: Add styrene (1.2 mmol, 125 mg) and triethylamine (1.5 mmol, 152 mg).
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL).
-
Reaction: Seal the tube and heat to 120 °C for 24 hours.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purification: Purify by column chromatography to yield 1-vinylnaphthalene.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 207 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.02 mmol, 3.8 mg).
-
Solvent and Reagent Addition: Add degassed triethylamine (5 mL) and degassed THF (5 mL). Then, add phenylacetylene (1.2 mmol, 122 mg) dropwise.
-
Reaction: Stir the reaction at room temperature for 8 hours.
-
Work-up: Dilute the mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography.
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: In a glovebox, add to a vial palladium(II) acetate (0.02 mmol, 4.5 mg), a suitable biarylphosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 207 mg) and morpholine (1.2 mmol, 105 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat to 100 °C for 12-24 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to catalyst poisoning and troubleshooting in cross-coupling reactions.
Caption: Potential deactivation pathways for a palladium catalyst.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1-Bromonaphthalene Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on transitioning the synthesis of 1-bromonaphthalene from a laboratory setting to a pilot plant scale. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure a safe and efficient scale-up process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis.
Q1: We are experiencing a significant increase in di- and polybrominated byproducts at the pilot scale compared to our lab experiments. What could be the cause and how can we mitigate this?
A1: This is a common issue when scaling up electrophilic aromatic bromination. The primary causes are often related to poor temperature control and inefficient mixing.
-
Localized Over-concentration of Bromine: In a large reactor, slow or inefficient mixing can lead to areas with a high concentration of bromine, promoting further bromination of the desired this compound.
-
Exothermic Reaction and Temperature Spikes: The bromination of naphthalene is an exothermic reaction. Insufficient heat removal in a pilot-scale reactor can cause temperature spikes, which accelerates the rate of di- and polybromination.[1]
Troubleshooting Steps:
-
Improve Agitation: Ensure the reactor's agitation system is adequate for the viscosity and volume of the reaction mixture to maintain homogeneity.
-
Controlled Bromine Addition: Implement a slow, subsurface addition of bromine using a dosing pump. This helps to disperse the bromine quickly and prevent localized high concentrations.
-
Enhanced Heat Transfer: Utilize a reactor with a high surface area to volume ratio or a more efficient cooling system. Consider using a non-aqueous heat transfer fluid for better temperature management.[2]
-
Monitor Reaction Progress: Use in-process controls (e.g., GC analysis of quenched aliquots) to monitor the formation of byproducts and stop the reaction once the optimal conversion of naphthalene is achieved.[3]
Q2: Our reaction seems to stall before completion at the pilot scale, leaving a significant amount of unreacted naphthalene. Why is this happening?
A2: A stalled reaction at a larger scale can be due to several factors:
-
Loss of Bromine: Inadequate sealing of the reactor can lead to the loss of volatile bromine, especially at elevated temperatures.
-
Moisture Contamination: Water can react with bromine and affect the reaction kinetics. Ensure all reagents and solvents are sufficiently dry if using a non-aqueous method.
-
Insufficient Reaction Time or Temperature: While avoiding high temperatures is crucial to prevent byproducts, the reaction may require a longer duration or a specific temperature profile at a larger scale to go to completion.
Troubleshooting Steps:
-
Ensure a Closed System: Verify that all reactor ports and connections are properly sealed to prevent the escape of bromine vapor.
-
Use of a Scrubber: Connect the reactor's vent to a scrubber containing a sodium thiosulfate or sodium carbonate solution to neutralize any escaping bromine and hydrogen bromide gas.
-
Re-evaluate Reaction Parameters: Based on in-process monitoring, it may be necessary to extend the reaction time or slightly increase the temperature towards the end of the reaction to drive it to completion.
Q3: We are observing corrosion in our stainless steel pilot plant reactor. What are the appropriate materials of construction for this process?
A3: Bromine and the hydrogen bromide (HBr) byproduct are highly corrosive, especially in the presence of moisture. Stainless steel is generally not suitable for this reaction.
Recommended Materials:
-
Glass-lined or Borosilicate Glass Reactors: These are ideal due to their high resistance to corrosion from bromine and HBr.[2]
-
PVDF (Polyvinylidene Fluoride) or PTFE (Polytetrafluoroethylene) lined equipment: These polymers offer excellent chemical resistance and are suitable for piping and other components.[2]
-
Hastelloy C: For certain parts of the system where high mechanical strength and chemical resistance are required, Hastelloy C can be considered, but its compatibility should be verified under the specific reaction conditions.
Q4: How should we handle the safe charging of large quantities of bromine in a pilot plant?
A4: Handling large volumes of bromine requires stringent safety protocols and specialized equipment.
Safe Handling Procedures:
-
Dedicated and Ventilated Area: All bromine handling should occur in a well-ventilated, dedicated area equipped with a scrubber system.
-
Personal Protective Equipment (PPE): Full PPE is mandatory, including chemical-resistant gloves (fluorinated rubber or nitrile for aqueous solutions), chemical splash goggles, a face shield, and a lab coat. For large-scale transfers, a supplied-air respirator is recommended.
-
Transfer System: Use a closed-loop transfer system, such as a pump made of compatible materials (e.g., Kynar, Teflon) or pressure transfer from a bromine cylinder, to move bromine from the storage container to the reactor.
-
Emergency Preparedness: Have an emergency spill kit readily available, including a neutralizing agent like a 1 M sodium thiosulfate or sodium carbonate solution. All personnel should be trained on emergency procedures.
Data Presentation
Table 1: Comparison of Reaction Parameters for this compound Synthesis
| Parameter | Lab Scale (Direct Bromination) | Pilot Plant Scale (Direct Bromination) |
| Naphthalene | 512 g (4 moles) | 51.2 kg (400 moles) |
| Solvent | Carbon Tetrachloride (170 cc) | Dichloroethane (17 L) |
| Bromine | 707 g (4.4 moles) | 70.7 kg (440 moles) |
| Addition Time | 1-2 hours | 12-15 hours |
| Reaction Temp. | Gentle boiling on a steam bath | 40-45°C |
| Reaction Time | ~6 hours after addition | 2-4 hours after addition |
| Work-up | Distillation, NaOH wash, fractional distillation | Phase separation, solvent distillation, vacuum distillation |
| Typical Yield | 72-75% | 90-92% (optimized) |
| Reference |
Experimental Protocols
Method 1: Direct Bromination of Naphthalene (Pilot Plant Scale)
This protocol is adapted from established laboratory procedures for a pilot plant setting.
-
Reactor Preparation: Ensure the glass-lined reactor is clean and dry. Charge the reactor with 51.2 kg of naphthalene and 17 L of dichloroethane.
-
Initial Heating & Inerting: Start agitation and begin heating the mixture to 40°C. Purge the reactor headspace with nitrogen.
-
Bromine Addition: Slowly add 70.7 kg of bromine subsurface via a dosing pump over 12-15 hours, maintaining the temperature between 40-45°C. The HBr gas generated should be vented through a scrubber.
-
Reaction Monitoring: After the bromine addition is complete, maintain the temperature at 40-45°C for an additional 2-4 hours. Monitor the reaction progress by taking samples periodically for GC analysis.
-
Quenching: Once the desired conversion is reached, cool the reactor to room temperature. Slowly add a 10% aqueous solution of sodium metabisulfite to quench any unreacted bromine.
-
Work-up:
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with a 5% sodium carbonate solution, followed by water.
-
Distill off the dichloroethane at atmospheric pressure.
-
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 132-135°C/12 mmHg.
Method 2: Synthesis using Hydrobromic Acid and Hydrogen Peroxide (Pilot Plant Scale)
This method avoids the use of elemental bromine, which can be advantageous for safety.
-
Reactor Charging: To a suitable glass-lined reactor, add 12.8 kg of naphthalene, 30 L of dichloroethane, and 16.7 kg of 48% aqueous hydrobromic acid.
-
Initiating the Reaction: Begin agitation and add 20 L of deionized water.
-
Oxidant Addition: At a temperature of 30-40°C, slowly add 11.0 kg of 30% hydrogen peroxide over approximately 30 minutes.
-
Reaction Completion: After the addition, maintain the reaction temperature at 40-45°C. The reaction is typically complete within 30-60 minutes. Monitor by GC.
-
Work-up:
-
Cool the reaction mixture and transfer it to a separation vessel.
-
Separate the aqueous layer.
-
Distill the dichloroethane from the organic layer at atmospheric pressure.
-
-
Purification: The remaining crude product is then purified by vacuum distillation to yield this compound with a purity of >98%.
Visualizations
Experimental Workflow: Direct Bromination
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromonaphthalene and 2-Bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1-bromonaphthalene and 2-bromonaphthalene, two common isomers used as building blocks in organic synthesis. Understanding the subtle yet significant differences in their reactivity is crucial for reaction optimization, yield maximization, and the strategic design of synthetic routes in drug discovery and materials science. This document outlines their reactivity in key transformations, supported by established chemical principles and representative experimental data.
Executive Summary
The reactivity of the C-Br bond in bromonaphthalenes is fundamentally dictated by the position of the bromine atom on the naphthalene ring. Generally, the C1 (α) position is electronically more activated towards certain reactions like electrophilic substitution and oxidative addition in cross-coupling reactions, compared to the C2 (β) position. However, the C1 position is also subject to greater steric hindrance due to the adjacent peri-hydrogen at the C8 position. This interplay of electronic and steric effects results in differential reactivity that can be exploited for selective synthesis.
Key Reactivity Differences:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): this compound is often observed to be more reactive due to the higher electron density at the α-position, facilitating the rate-determining oxidative addition step.
-
Grignard Reagent Formation: The formation of Grignard reagents is a complex heterogeneous reaction, and while both isomers readily form the corresponding organomagnesium species, the initiation and reaction rates can differ.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling reactions, 2-bromonaphthalene is generally more reactive in SNAr reactions. This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, which can be delocalized across both rings of the naphthalene system more effectively when the attack is at the C2 position.
Data Presentation: A Comparative Overview
While direct, side-by-side quantitative data for the reactivity of this compound and 2-bromonaphthalene under identical conditions is not always available in a single study, the following tables summarize the expected relative reactivity and representative yields based on established principles and data from various sources.
Table 1: Physicochemical Properties
| Property | This compound | 2-Bromonaphthalene | Reference(s) |
| Molecular Formula | C₁₀H₇Br | C₁₀H₇Br | [1] |
| Molecular Weight | 207.07 g/mol | 207.07 g/mol | [1] |
| Melting Point | 1-2 °C | 52-55 °C | [1] |
| Boiling Point | 281 °C | 281-282 °C | [1] |
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
Reaction: Bromonaphthalene + Phenylboronic Acid → Phenylnaphthalene
| Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Reference(s) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 2-6 | ~90-95 | [1] |
| 2-Bromonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 4-12 | ~85-90 |
Note: Yields are representative and can vary significantly with the specific catalyst, ligand, base, and solvent system employed.
Table 3: Comparative Reactivity in Buchwald-Hartwig Amination
Reaction: Bromonaphthalene + Morpholine → Morpholinonaphthalene
| Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Reference(s) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | High | |
| 2-Bromonaphthalene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | High |
Note: While both isomers generally give high yields, this compound may react at a slightly faster rate under certain conditions.
Table 4: Comparative Reactivity in Grignard Reagent Formation
| Isomer | Method | Solvent | Initiation | Observations | Reference(s) |
| This compound | Standard | THF or Et₂O | Generally straightforward | Readily forms Grignard reagent | |
| 2-Bromonaphthalene | Standard | THF or Et₂O | May require activation (e.g., I₂, heat) | Readily forms Grignard reagent |
Note: A 2020 study on mechanochemical Grignard reagent formation followed by coupling suggested comparable yields of the binaphthalene product from both 1- and 2-bromonaphthalene, indicating similar reactivity under those specific conditions.
Factors Influencing Reactivity: A Deeper Dive
The differing reactivity of 1- and 2-bromonaphthalene can be rationalized by considering the electronic and steric environment of the carbon-bromine bond.
Electronic Effects
The naphthalene ring system is an extended π-electron system. The α-position (C1) is electronically richer and more susceptible to electrophilic attack than the β-position (C2). This is because the carbocation intermediate formed during electrophilic substitution at the α-position is better stabilized by resonance, with more contributing resonance structures that preserve one of the benzene rings' aromaticity. In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, is facilitated by higher electron density at the carbon atom of the C-Br bond. This generally leads to a higher reactivity for this compound in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Steric Effects
The 1-position of the naphthalene ring is flanked by the "peri" hydrogen at the C8 position. This proximity can lead to significant steric hindrance, especially in reactions involving bulky transition metal catalysts or reagents. This "peri-interaction" can disfavor the approach of reagents to the C1 position and can also cause some distortion of the naphthalene ring from planarity. In contrast, the 2-position is sterically less encumbered, with adjacent hydrogens at the C1 and C3 positions. This difference in steric environment can influence reaction rates and, in some cases, may even reverse the expected reactivity based on electronic effects alone.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for specific research needs.
Suzuki-Miyaura Cross-Coupling
Materials:
-
Bromonaphthalene isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To a round-bottom flask, add the bromonaphthalene isomer, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Materials:
-
Bromonaphthalene isomer (1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In an inert atmosphere glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the bromonaphthalene isomer and the amine to the tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Reaction Workflows and Reactivity Principles
Logical Workflow for a Suzuki-Miyaura Coupling Experiment
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Reactivity of Bromonaphthalene Isomers
Caption: Interplay of electronic and steric effects on reactivity.
Conclusion
The choice between this compound and 2-bromonaphthalene in a synthetic sequence should be a considered decision based on the specific reaction being performed. For palladium-catalyzed cross-coupling reactions, the electronically activated this compound is often the more reactive substrate, potentially offering faster reaction times or requiring milder conditions. Conversely, for nucleophilic aromatic substitution reactions, the greater stability of the reaction intermediate makes 2-bromonaphthalene the preferred isomer for achieving higher yields and rates. By understanding these fundamental differences, researchers can better predict reaction outcomes and design more efficient and robust synthetic strategies.
References
A Comparative Guide to 1-Bromonaphthalene and 1-Chloronaphthalene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and overall success of a synthetic route. Naphthalene derivatives, in particular, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of two common halogenated naphthalenes, 1-Bromonaphthalene and 1-Chloronaphthalene, to aid researchers in making informed decisions for their synthetic endeavors. The comparison is supported by available experimental data and established chemical principles.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical properties of reagents is essential for designing and executing chemical reactions. Below is a summary of the key physicochemical properties of this compound and 1-Chloronaphthalene.
| Property | This compound | 1-Chloronaphthalene |
| CAS Number | 90-11-9[1] | 90-13-1 |
| Molecular Formula | C₁₀H₇Br[1] | C₁₀H₇Cl |
| Molecular Weight | 207.07 g/mol [1] | 162.62 g/mol |
| Appearance | Colorless to light yellow liquid[1][2] | Colorless, oily liquid |
| Melting Point | -2 to -1 °C | -2.3 °C |
| Boiling Point | 281 °C | 263 °C |
| Density | 1.48 g/mL at 20 °C | 1.194 g/mL at 25 °C |
| Refractive Index | n20/D 1.6570 | n20/D 1.632 |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene | Insoluble in water; soluble in alcohol, ether, benzene |
Reactivity in Key Synthetic Transformations
The primary differentiator between this compound and 1-Chloronaphthalene in a synthetic context is their reactivity, which is directly linked to the strength of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, rendering this compound generally more reactive in a variety of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. In these reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step.
Suzuki-Miyaura Coupling: This versatile reaction for forming biaryl compounds demonstrates the higher reactivity of this compound. It typically requires milder reaction conditions and shorter reaction times to achieve high yields compared to 1-Chloronaphthalene.
| Feature | This compound | 1-Chloronaphthalene |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/H₂O | Toluene/H₂O |
| Reaction Time | 2 hours | 12 hours |
| Yield | ~95% | ~70% |
| Note: The yields presented are representative and can vary depending on the specific reaction conditions and the nature of the boronic acid. |
Heck Reaction: In the Heck reaction, which couples aryl halides with alkenes, the reactivity trend I > Br > Cl is also observed. Consequently, this compound is expected to be more reactive than 1-Chloronaphthalene, allowing for lower catalyst loadings and milder conditions.
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, the Sonogashira coupling is a key reaction. The reactivity of the aryl halide follows the order I > OTf > Br > Cl. This indicates that this compound will couple with terminal alkynes more readily than 1-Chloronaphthalene.
Buchwald-Hartwig Amination: This reaction is a powerful method for the synthesis of arylamines. While modern catalysts have expanded the scope to include aryl chlorides, aryl bromides remain more reactive substrates. The coupling of this compound with amines generally proceeds under milder conditions and with higher efficiency.
Grignard Reagent Formation
The formation of a Grignard reagent is a fundamental transformation for creating carbon-carbon bonds. The reaction of an aryl halide with magnesium metal is known to be more facile for bromides than for chlorides. The weaker C-Br bond in this compound facilitates the insertion of magnesium, leading to a more reliable and often faster Grignard reagent formation.
| Feature | This compound | 1-Chloronaphthalene |
| Reactivity | Higher | Lower |
| Initiation | Generally easier | May require activation (e.g., with I₂) |
| Side Reactions | Wurtz coupling is a potential side reaction | Wurtz coupling is a potential side reaction |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the rate-determining step often involves the cleavage of the carbon-halogen bond. Consequently, the weaker C-Br bond in this compound leads to a faster reaction rate compared to its chlorinated counterpart. However, it is important to note that for SNAr reactions that proceed via an addition-elimination mechanism, the electronegativity of the halogen can also play a role, with fluoride being the best leaving group in some cases due to its ability to stabilize the intermediate Meisenheimer complex.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should note that optimal conditions are substrate-dependent and may require optimization.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add the halonaphthalene (1.0 mmol), the desired boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) are added. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Grignard Reagent Formation
All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., Argon or Nitrogen). Magnesium turnings (1.2 equiv) are placed in a flask equipped with a reflux condenser and a dropping funnel. A small amount of an ethereal solvent (e.g., anhydrous THF or diethyl ether) is added to cover the magnesium. A solution of the halonaphthalene (1.0 equiv) in the anhydrous ether is added dropwise to initiate the reaction. The reaction is often initiated with a small crystal of iodine if it does not start spontaneously. Once initiated, the remaining halonaphthalene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed. The resulting Grignard reagent is then used in the subsequent reaction.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the halonaphthalene (1.0 mmol), the amine (1.2 mmol), a base (e.g., NaOt-Bu, 1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and a phosphine ligand (e.g., Xantphos, 0.02-0.1 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to the desired temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or GC/MS. The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing Reaction Pathways and Decision Making
The choice between this compound and 1-Chloronaphthalene can be guided by a logical workflow that considers factors such as reactivity, cost, and the specific requirements of the synthesis.
Caption: A decision-making workflow for selecting between this compound and 1-Chloronaphthalene.
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key oxidative addition step where the reactivity difference between the two halonaphthalenes is most pronounced.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
Conversely, 1-Chloronaphthalene is a more cost-effective starting material. While it is less reactive, advancements in catalyst design, particularly for palladium-catalyzed cross-coupling reactions, have made it a viable substrate for many applications. The choice between this compound and 1-Chloronaphthalene will ultimately depend on a careful consideration of the specific synthetic challenge, including the desired reactivity, the sensitivity of functional groups in the substrate, and economic factors. For large-scale synthesis, the development of a robust process using the more economical 1-Chloronaphthalene can be highly advantageous.
References
Navigating the Refractive Index Maze: A Guide to Safer Alternatives for 1-Bromonaphthalene
For researchers, scientists, and drug development professionals seeking to minimize laboratory hazards without compromising imaging quality, this guide offers a comprehensive comparison of safer alternative solvents to 1-bromonaphthalene for refractive index matching. We delve into the performance of viable substitutes, supported by quantitative data and detailed experimental protocols, to facilitate a seamless transition to safer laboratory practices.
In the realm of high-resolution microscopy and optical analysis, achieving a match between the refractive index (RI) of the mounting medium and the specimen is paramount for clear, artifact-free imaging. For decades, this compound, with its high refractive index of approximately 1.658, has been a staple in many laboratories. However, growing concerns over its toxicity and environmental impact have necessitated the exploration of safer, yet equally effective, alternatives. This guide provides an objective comparison of several such alternatives, empowering researchers to make informed decisions that safeguard both their health and the integrity of their data.
Performance Comparison: A Data-Driven Overview
The selection of an appropriate refractive index matching fluid hinges on a delicate balance between its optical properties and its safety profile. The following table summarizes the key quantitative data for this compound and its potential replacements.
| Solvent | Refractive Index (nD at 20°C) | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit, mg/kg) | Key Hazards |
| This compound | ~1.658[1][2] | 810[1][2][3] | Not available | Harmful if swallowed, causes serious eye irritation, very toxic to aquatic life. |
| Diiodomethane | ~1.741 | 500.01 | Not available | Toxic if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation. |
| Benzyl Benzoate | ~1.568 | 500 - 1700 | 4000 | Harmful if swallowed, toxic to aquatic life with long-lasting effects. |
| Clove Oil | ~1.532 | 1370 - 2650 | >5000 | May cause an allergic skin reaction, causes serious eye irritation. |
| Cinnamon Oil (Cassia) | ~1.600 - 1.614 | 2800 - 3400 | 320 - 690 | Toxic in contact with skin, may cause an allergic skin reaction, irritating to eyes and skin. |
Experimental Protocols: Methodologies for Effective Refractive Index Matching
The successful implementation of these alternative solvents requires adherence to specific experimental protocols. Below are detailed methodologies for tissue clearing and sample mounting for high-resolution fluorescence microscopy, which can be adapted for use with the solvents discussed.
Protocol 1: Organic Solvent-Based Tissue Clearing and Refractive Index Matching
This protocol is suitable for fixed tissue samples and leverages the dehydrating and delipidating properties of organic solvents to achieve transparency.
Materials:
-
Fixed tissue sample (e.g., with 4% paraformaldehyde)
-
Ethanol series (50%, 70%, 90%, 100%)
-
Selected alternative solvent (e.g., Benzyl Benzoate)
-
Microscope slides and coverslips
-
Mounting chamber or dish
Procedure:
-
Dehydration: Sequentially immerse the fixed tissue sample in increasing concentrations of ethanol. Begin with 50% ethanol for 1 hour, followed by 70% and 90% ethanol for 1 hour each, and finally two changes of 100% ethanol for 1 hour each. This step is crucial for removing water from the tissue.
-
Delipidation and Refractive Index Matching: After complete dehydration, transfer the sample to the chosen alternative solvent (e.g., Benzyl Benzoate). Incubate the sample in the solvent until it becomes transparent. The time required for clearing will vary depending on the tissue type and size.
-
Mounting: Once the tissue is transparent, place it on a microscope slide in a drop of the same refractive index matching solvent.
-
Coverslipping: Carefully lower a coverslip over the sample, avoiding the introduction of air bubbles.
-
Sealing: If necessary, seal the edges of the coverslip with a suitable sealant to prevent evaporation of the mounting medium.
-
Imaging: The sample is now ready for imaging. Use an immersion objective that is compatible with the refractive index of the chosen solvent for optimal resolution.
Protocol 2: Aqueous-Based Sample Mounting for Refractive Index Matching
This protocol is a simpler method suitable for smaller or thinner specimens where extensive clearing is not necessary.
Materials:
-
Fixed or live specimen
-
Phosphate-buffered saline (PBS) or appropriate culture medium
-
Selected water-soluble alternative or a prepared mixture (e.g., a glycerol-based medium with a tuned RI)
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Ensure the specimen is properly fixed (if applicable) and washed with PBS or maintained in its culture medium.
-
Mounting: Place the specimen on a clean microscope slide.
-
Application of Matching Fluid: Add a drop of the chosen refractive index matching fluid directly onto the specimen.
-
Coverslipping: Gently place a coverslip over the specimen, allowing the fluid to spread evenly and avoiding air bubbles.
-
Equilibration: Allow the sample to equilibrate with the mounting medium for a few minutes to ensure proper refractive index matching.
-
Imaging: Proceed with microscopic observation. For live-cell imaging, ensure the chosen medium is non-toxic and compatible with the cells.
Decision Pathway for Solvent Selection
To aid in the selection of the most appropriate alternative solvent, the following diagram illustrates a logical workflow based on key experimental requirements.
Caption: A flowchart to guide the selection of an alternative solvent for refractive index matching.
By carefully considering the refractive index requirements of the application, the toxicity profiles of the available solvents, and their compatibility with the specimen, researchers can confidently select a safer alternative to this compound without compromising the quality of their scientific imaging. This informed approach will contribute to a safer and more sustainable research environment.
References
A Comparative Guide to 1-Bromonaphthalene Purity Analysis by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules and the development of novel pharmaceuticals, the purity of starting materials is a critical parameter that can significantly impact reaction yields, impurity profiles, and the overall success of a research endeavor. 1-Bromonaphthalene, a key intermediate in various chemical syntheses, is no exception. This guide provides a comprehensive comparison of commercially available this compound, supported by a detailed experimental protocol for purity validation using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for separating and identifying volatile and semi-volatile compounds.
Comparison of Commercial this compound
The purity of commercially available this compound can vary between suppliers. A summary of the specified purity and the major identified impurity from various vendors is presented in the table below. The primary impurity of concern is typically the isomeric 2-bromonaphthalene, which can be formed during the synthesis of this compound from naphthalene and bromine[1][2][3]. Other potential impurities may include unreacted naphthalene and poly-brominated naphthalenes such as dibromonaphthalene and tribromonaphthalene[4][5].
| Supplier | Stated Purity | Major Impurity & Content |
| Thermo Fisher Scientific (Alfa Aesar) | 99.3% (by GC) | Not specified on CoA |
| Merck (Sigma-Aldrich) | ≥ 95% (by GC, area%) | 2-Bromonaphthalene: ≤ 5% |
| s.d. fine-chem limited | Min. 98.0% (by GC) | Not specified on CoA |
| Fisher Scientific | 96% | Not specified on product page |
Note: The data presented is based on publicly available information from the suppliers' websites and Certificates of Analysis. Purity can vary by lot.
Experimental Protocol for GC-MS Analysis of this compound
This protocol provides a general framework for the purity analysis of this compound by GC-MS. Instrument parameters may need to be optimized for specific laboratory setups.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or hexane, and dilute to the mark.
-
Further dilute the stock solution as necessary to fall within the linear range of the instrument. For example, prepare a 100 µg/mL working solution.
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Parameters
The following parameters can be adapted from methods for similar compounds and are a good starting point for method development.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-350 amu |
| Solvent Delay | 3 min |
3. Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of this compound is characterized by its molecular ion peaks at m/z 206 and 208 (due to the presence of bromine isotopes 79Br and 81Br in approximately a 1:1 ratio) and a base peak at m/z 127 (the naphthalene radical cation).
-
Identify impurity peaks in the total ion chromatogram. The mass spectra of these impurities can be compared to spectral libraries (e.g., NIST) for identification.
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the GC-MS analysis of this compound.
This second diagram illustrates the logical relationship for identifying and quantifying impurities.
By following a robust analytical methodology as outlined in this guide, researchers can confidently assess the purity of their this compound, ensuring the quality and reliability of their experimental outcomes.
References
A Spectroscopic Comparison of 1-Bromonaphthalene and Its Derivatives: A Guide for Researchers
A comprehensive analysis of the spectroscopic properties of 1-bromonaphthalene and its key derivatives, providing essential data for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This publication presents a detailed spectroscopic comparison of this compound and three of its derivatives: 1,4-dibromonaphthalene, 1-bromo-4-nitronaphthalene, and 4-bromo-1-naphthoic acid. By examining the variations in their spectral data, this guide aims to provide a valuable resource for the identification, characterization, and quality control of these compounds in a laboratory setting. The inclusion of standardized experimental protocols ensures that the presented data can be reliably reproduced.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern on the naphthalene ring.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | 8.19 (d), 7.73 (d), 7.71 (d), 7.51 (t), 7.44 (t), 7.21 (t)[1] | 133.8, 132.3, 130.4, 128.2, 127.8, 127.5, 126.2, 125.9, 122.8, 121.7 |
| 1,4-Dibromonaphthalene | CDCl₃ | 8.23 (dd), 7.70 (dd), 7.65 (s)[2] | 135.2, 131.5, 128.8, 128.1, 127.9, 123.4 |
| 1-Bromo-4-nitronaphthalene | CDCl₃ | 8.71 (d), 8.25 (d), 8.19 (d), 7.80 (t), 7.72 (t) | 145.1, 132.9, 130.8, 129.5, 128.9, 128.1, 127.6, 124.3, 123.8, 122.9 |
| 4-Bromo-1-naphthoic acid | DMSO-d₆ | 13.17 (s, 1H), 8.87 (d, 1H), 8.16 (m, 2H), 8.00 (m, 1H), 7.60 (m, 3H)[3] | 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4[3] |
IR, UV-Vis, and Mass Spectrometry Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, while UV-Vis spectroscopy is used to study electronic transitions. Mass spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns.
| Compound | Key IR Absorptions (cm⁻¹) | λmax (nm) (Solvent) | Molecular Ion (m/z) |
| This compound | 3050 (Ar C-H), 1580, 1495 (C=C), 780 (C-Br)[3] | 224, 282, 292 (Ethanol) | 206/208 (¹⁹Br/⁸¹Br) |
| 1,4-Dibromonaphthalene | 3060 (Ar C-H), 1570, 1480 (C=C), 770 (C-Br) | Not readily available | 284/286/288 (²x⁷⁹Br/¹x⁷⁹Br¹x⁸¹Br/²x⁸¹Br) |
| 1-Bromo-4-nitronaphthalene | 3080 (Ar C-H), 1520 (asym NO₂), 1340 (sym NO₂), 1590, 1470 (C=C), 760 (C-Br) | Not readily available | 251/253 (¹⁹Br/⁸¹Br) |
| 4-Bromo-1-naphthoic acid | 3100-2500 (br, O-H), 1680 (C=O), 3060 (Ar C-H), 1590, 1460 (C=C), 770 (C-Br) | Not readily available | 250/252 (¹⁹Br/⁸¹Br) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For liquid samples like this compound, 1-2 drops are sufficient.
-
Instrument Setup: The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative integration if needed.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded to identify the functional groups present in the molecules.
-
Sample Preparation (Liquid Samples): For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Sample Preparation (Solid Samples): Solid samples are typically prepared as a KBr pellet. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. The sample is then placed in the IR beam path, and the spectrum is acquired, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to investigate the electronic transitions within the aromatic system.
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: The spectrophotometer is blanked using the pure solvent in a quartz cuvette.
-
Data Acquisition: The sample solution is placed in a 1 cm path length quartz cuvette, and the absorption spectrum is recorded over a range of approximately 200-400 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compounds.
-
Sample Introduction: For volatile compounds like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile solids, a direct insertion probe or liquid chromatography-mass spectrometry (LC-MS) is employed.
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds, typically using an ionization energy of 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The molecular ion peak (M⁺) is identified, which corresponds to the molecular weight of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in M⁺ and M+2 peaks of nearly equal intensity for singly brominated compounds.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: Experimental workflow for the spectroscopic analysis of this compound derivatives.
Caption: Logical relationship between spectroscopic techniques and structural determination.
References
A Comparative Guide to Palladium Catalysts for 1-Bromonaphthalene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 1-bromonaphthalene is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds crucial for the synthesis of pharmaceuticals, functional materials, and complex organic molecules. The choice of the palladium catalyst system, including the palladium precursor and the associated ligands, is critical to the success of these transformations, profoundly influencing reaction yields, catalyst efficiency, and substrate scope. This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving this compound, supported by experimental data to facilitate catalyst selection and reaction optimization.
Key Performance Metrics
To quantitatively assess and compare the efficacy of different catalyst systems, the following metrics are employed:
-
Yield (%) : The percentage of the theoretical maximum amount of product that is actually produced.
-
Turnover Number (TON) : The total number of moles of substrate that a mole of catalyst can convert before becoming inactivated. It is a measure of catalyst longevity.
-
Turnover Frequency (TOF) : The turnover number per unit of time, reflecting the intrinsic activity or speed of the catalyst.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. The following table summarizes the performance of different palladium precursors in the coupling of this compound with 4-methoxyphenylboronic acid.[1]
| Palladium Precursor (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | TBAOH | Water | 80 | 1 | 95 |
| PdCl₂ (2) | TBAOH | Water | 80 | 1 | 92 |
| Pd(PPh₃)₄ (2) | TBAOH | Water | 80 | 1 | 85 |
| Pd₂(dba)₃ (1) | TBAOH | Water | 80 | 1 | 93 |
Caption: Comparison of palladium precursors for the Suzuki-Miyaura coupling of this compound.[1]
Performance of Palladium Catalysts in Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. While direct comparative data for this compound is scarce in a single head-to-head study, the following table provides a general comparison of common palladium catalyst systems for the Heck reaction between aryl bromides and styrene, which serves as a good model for understanding catalyst performance.
| Palladium Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 4 | 85 |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 2 | 92 |
| Pd/C | Na₂CO₃ | NMP | 120 | 3 | 78 |
| Pd EnCat™ | Na₂CO₃ | NMP | 120 | 3 | 95[2] |
Caption: General performance of palladium catalysts in the Heck reaction of aryl bromides with styrene.
Performance of Palladium Catalysts in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is particularly critical in this reaction. The following table compares the performance of different phosphine ligands in the palladium-catalyzed amination of aryl chlorides, providing insight into catalyst systems applicable to this compound.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 98[3] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 3 | 95[3] |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 3 | 96 |
| DPEphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 65 |
| rac-BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | <5 |
Caption: Comparison of phosphine ligands for the Buchwald-Hartwig amination of aryl chlorides.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
Reaction: this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent system (toluene and water) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Heck Coupling Protocol
Reaction: this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add triethylamine and DMF.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
Reaction: this compound with Aniline
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd)
-
XPhos (0.012 mmol, 1.2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
In the glovebox, add this compound and aniline.
-
Add toluene to the sealed tube.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the generalized workflows and catalytic cycles for the described cross-coupling reactions.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.
References
A Comparative Guide to the Synthesis of 1-Bromonaphthalene: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 1-Bromonaphthalene, a versatile building block in organic synthesis, can be prepared through several routes. This guide provides a detailed cost-benefit analysis of the two primary methods: direct bromination of naphthalene and the Sandmeyer reaction of 1-aminonaphthalene. The comparison encompasses reagent costs, reaction parameters, product yield and purity, procedural complexity, and safety and environmental considerations to aid in selecting the most suitable method for your laboratory's needs.
At a Glance: Performance Comparison of Synthesis Routes
| Parameter | Direct Bromination of Naphthalene | Sandmeyer Reaction from 1-Aminonaphthalene |
| Starting Material Cost | Low (Naphthalene is inexpensive) | High (1-Aminonaphthalene is significantly more expensive) |
| Reagent Cost | Moderate to High (largely dependent on the brominating agent and solvent) | Moderate (Sodium nitrite and copper(I) bromide are relatively inexpensive) |
| Typical Yield | 53-95%[1][2] | Generally high for Sandmeyer reactions, though specific yield for this compound can vary. |
| Product Purity (after purification) | Good to Excellent (≥96-99%)[3][4] | Typically high, a key advantage of this reaction for clean conversions. |
| Reaction Conditions | Can range from room temperature to elevated temperatures. | Requires initial diazotization at low temperatures (0-5 °C), followed by decomposition at room or elevated temperatures. |
| Procedural Complexity | Generally simpler, often a one-pot reaction. | Multi-step process (diazotization and decomposition). |
| Key Safety Concerns | Handling of corrosive and toxic bromine and potentially hazardous solvents like carbon tetrachloride. | In-situ formation of potentially unstable and explosive diazonium salts.[5] |
| Environmental Impact | Use of halogenated solvents and generation of HBr gas. Greener alternatives are being explored. | Generation of nitrogen gas and copper-containing waste streams. |
Cost Analysis of Starting Materials and Reagents
The economic viability of a synthesis route is a critical factor in process development. The following table provides an estimated cost comparison for the key reagents required for each synthesis route, based on currently available market prices. Prices are subject to variation based on supplier, purity, and quantity.
| Reagent | Typical Price (USD/kg) | Route(s) of Use |
| Naphthalene | ~ $0.60 - $1.20 | Direct Bromination |
| Bromine | ~ $2.50 - $4.50 | Direct Bromination |
| Carbon Tetrachloride | ~ $350 - $700 / L (density ~1.59 kg/L ) | Direct Bromination |
| 1,2-Dichloroethane | ~ $40 - $170 / L (density ~1.25 kg/L ) | Direct Bromination |
| Hydrogen Peroxide (30%) | Varies significantly with grade and supplier | Direct Bromination (alternative) |
| Hydrobromic Acid (48%) | Varies significantly with grade and supplier | Direct Bromination (alternative) |
| 1-Aminonaphthalene | ~ $340 - $520 | Sandmeyer Reaction |
| Sodium Nitrite | ~ $20 - $70 | Sandmeyer Reaction |
| Copper(I) Bromide | ~ $180 - $250 | Sandmeyer Reaction |
Experimental Protocols
Route 1: Direct Bromination of Naphthalene
This method involves the electrophilic substitution of a hydrogen atom on the naphthalene ring with a bromine atom.
Protocol:
-
In a well-ventilated fume hood, dissolve naphthalene in a suitable solvent (e.g., carbon tetrachloride or 1,2-dichloroethane) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
From the dropping funnel, add a stoichiometric amount of bromine dropwise to the naphthalene solution while stirring. The reaction is exothermic and the addition rate should be controlled to maintain the desired reaction temperature (typically between 20-50°C).
-
After the addition is complete, continue stirring the reaction mixture for a specified time (e.g., 2-4 hours) to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Alternative "Green" Protocol:
A variation of this method utilizes hydrobromic acid and hydrogen peroxide as the brominating agent, which can be less hazardous than using elemental bromine.
-
Naphthalene is dissolved in 1,2-dichloroethane, and hydrobromic acid is added.
-
Hydrogen peroxide is added dropwise to the mixture at room temperature.
-
The reaction is then heated to 40-45°C and maintained for a period to ensure completion.
-
Work-up involves separating the aqueous layer, distilling off the 1,2-dichloroethane, followed by vacuum distillation of the crude product.
Route 2: Sandmeyer Reaction of 1-Aminonaphthalene
This classic reaction in organic chemistry provides a pathway to introduce a variety of substituents onto an aromatic ring via a diazonium salt intermediate.
Protocol:
-
Diazotization: In a beaker cooled in an ice-salt bath to 0-5°C, dissolve 1-aminonaphthalene in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
While maintaining the low temperature and stirring vigorously, add a solution of sodium nitrite in water dropwise. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in the corresponding hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt.
-
The reaction mixture is then typically steam distilled or extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extract is washed with water, dilute sodium hydroxide solution, and brine, then dried over an anhydrous drying agent.
-
The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by vacuum distillation.
Visualization of Synthesis Routes
To better illustrate the workflow of each synthesis route, the following diagrams have been generated.
Caption: Workflow for the direct bromination of naphthalene.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Supporting Experimental Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods. Below are representative spectral data for this compound.
¹H NMR Spectrum (400 MHz, CDCl₃): The proton NMR spectrum of this compound typically shows complex multiplets in the aromatic region (δ 7.2-8.2 ppm). The proton at the C8 position is often shifted downfield due to the anisotropic effect of the bromine atom.
¹³C NMR Spectrum (100 MHz, CDCl₃): The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring system. The carbon atom attached to the bromine (C1) will be observed at a characteristic chemical shift.
IR Spectrum (KBr pellet): The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring (around 3050 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1600-1450 cm⁻¹ region), and the C-Br stretching vibration (typically in the 600-500 cm⁻¹ region).
Mass Spectrum (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 206 and an M+2 peak at m/z 208 of approximately equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The fragmentation pattern will also be indicative of the bromonaphthalene structure.
Conclusion
The choice between direct bromination and the Sandmeyer reaction for the synthesis of this compound depends on a careful evaluation of various factors.
-
For large-scale synthesis where cost is a primary driver, direct bromination of naphthalene is the more economical choice due to the significantly lower cost of the starting material. However, this route requires careful handling of hazardous bromine and halogenated solvents. The development of greener protocols using hydrogen peroxide and hydrobromic acid may mitigate some of the environmental and safety concerns.
-
The Sandmeyer reaction, while more expensive due to the cost of 1-aminonaphthalene, can be advantageous for smaller-scale laboratory preparations where high purity and clean conversion are prioritized. The multi-step nature of the process allows for greater control, but the inherent instability of the diazonium salt intermediate necessitates strict temperature control and adherence to safety protocols.
Ultimately, the optimal synthesis route will be determined by the specific requirements of the project, including the desired scale, purity, cost constraints, and the safety and environmental standards of the laboratory. This guide provides the necessary data to make an informed decision based on a comprehensive cost-benefit analysis.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1923774A - Preparation method of 1-bromine naphthalene - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 90-11-9 CAS | this compound | Aryl Halides | Article No. 02307 [lobachemie.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
efficiency of 1-Bromonaphthalene in OLED applications versus alternatives
A Comparative Guide to High-Efficiency Materials in OLED Applications
In the rapidly advancing field of Organic Light-Emitting Diode (OLED) technology, the selection of appropriate materials is paramount to achieving high efficiency, long operational lifetime, and desired color purity. This guide provides a comparative analysis of state-of-the-art host and emitter materials used in modern OLEDs, supported by experimental data. It also addresses the role of 1-Bromonaphthalene in this context and presents detailed experimental protocols for device fabrication.
The Role of this compound in Organic Electronics
Contrary to its potential consideration as an active material, this compound is not typically employed as a host or emitter in high-efficiency OLEDs. Its primary roles in the field of organic electronics are as a high-boiling-point solvent additive and a synthetic precursor. As a solvent additive, it can improve the morphology and charge carrier mobility of the active semiconductor layer in devices like organic field-effect transistors (OFETs)[1]. The reactivity of its aryl bromide group makes it a valuable building block in organic synthesis for creating more complex molecules for electronic applications[2][3]. Due to its use as a precursor or processing additive rather than an active component, direct performance metrics such as quantum efficiency or luminous efficiency for this compound in an OLED emissive layer are not available in the scientific literature.
Comparison of High-Efficiency Host Materials
Host materials are crucial for efficient OLEDs as they provide the medium for charge transport and energy transfer to the emitter molecules. An ideal host should possess high thermal stability, appropriate HOMO/LUMO energy levels for efficient charge injection, and a high triplet energy to confine the excitons on the guest emitter.[4] Below is a comparison of commonly used host materials for different colored OLEDs.
Table 1: Performance Comparison of Blue Host Materials
| Host Material | Emitter | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Device Lifetime (LT95) (hours) | Reference |
| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | 8.3 | 9.3 | 440 | |
| α-ADN | BD-1 | 4.4 | 4.9 | >10,000 (LT50) | |
| NON-hosts | Deep-blue emitter | 21 | - | - | |
| mCBP | FIrpic | >20 | - | - |
Table 2: Performance Comparison of Green Host Materials
| Host Material | Emitter | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Device Lifetime (LT50) (hours) | Reference |
| CheilGH-01 | Ir(ppy)₃ | - | 60 | 35 | 240 (from 3000 cd/m²) | |
| DICT:PBFC (1:1) | Ir(ppy)₃ | 19.05 | 69.38 | 77.29 | - | |
| Xanthone/Dibenzofuran-Carbazole | Ir(ppy)₃ | - | 183.1 | 247.3 | - |
Table 3: Performance Comparison of Red Host Materials
| Host Material | Emitter | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Device Lifetime (LT95) (hours) | Reference |
| Hept-TRZ | Red Phosphor | 29.6 | 30.8 | - | 8777 (at 1000 cd/m²) | |
| NPB and TCTA (D-EML) | Red Phosphor | 30.3 | 49.2 | 53.5 | - | |
| SPA-2,7-F(POPh₂)₂ | FIrpic (Sky Blue) | 18 | - | - | - |
Comparison of High-Efficiency Emitter Materials
Emitter (or dopant) materials are responsible for the light generation in an OLED. Their properties determine the color and efficiency of the device. Modern OLEDs utilize different types of emitters, including fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) materials.
Table 4: Performance Comparison of Blue Emitter Materials
| Emitter Material | Host Material | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | CIE Coordinates (x, y) | Device Lifetime | Reference |
| tBuCz-m-CF3 | Exciplex-forming co-host | 31.62 | - | (0.175, 0.446) | LT50: 1237 h at 1000 cd/m² | |
| TDBA-Cz | Solution-processed host | 6.45 | 7.25 | (0.167, 0.086) | - | |
| TADF Emitter | - | 15 | - | (<0.16, <0.30) | LT97: >90 h at 700 cd/m² |
Table 5: Performance Comparison of Green Emitter Materials
| Emitter Material | Host Material | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Device Lifetime (LT50) (hours) | Reference |
| BODIPY derivative | - | ~19 | - | - | 14,000 (at 1000 cd/m²) | |
| 4CzIPN | - | >19 | - | - | - | |
| Ir(ppy)₃ | DICT:PBFC | 19.05 | 69.38 | 77.29 | - |
Table 6: Performance Comparison of Red Emitter Materials
| Emitter Material | Host Material | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |
| Red TADF Emitter | Multi-resonance host | 28.5 | - | - | |
| DCJTB | Alq₃/MADN | - | 5.42 | - | |
| (tmq)₂Ir(acac) | BIQMCz | >20 | 32.4 | 30.9 |
Experimental Protocols
The fabrication of OLEDs can be broadly categorized into two methods: vacuum thermal evaporation and solution processing.
Vacuum Thermal Evaporation Protocol
This method is widely used for the fabrication of high-performance, small-molecule OLEDs.
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: The cleaned substrates are transferred to a high-vacuum chamber (<10⁻⁶ Torr). The organic materials (hole transport layer, emissive layer host and emitter, electron transport layer) are sequentially deposited by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance.
-
Cathode Deposition: A metal cathode, typically a bilayer of a low work function metal (e.g., LiF or Ca) and a thicker layer of a more stable metal (e.g., Al), is deposited on top of the organic stack through a shadow mask to define the pixel area.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
Solution Processing Protocol
Solution processing offers a lower-cost alternative for OLED fabrication, particularly for large-area devices and polymer-based OLEDs.
-
Substrate Preparation: Similar to the vacuum deposition method, ITO substrates are thoroughly cleaned.
-
Hole Injection Layer (HIL) Deposition: A solution of a hole injection material, such as Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and then annealed to remove the solvent.
-
Emissive Layer (EML) Deposition: The host and emitter materials are dissolved in a common organic solvent (e.g., chlorobenzene, toluene). This solution is then spin-coated on top of the HIL. The film is subsequently annealed to remove the residual solvent.
-
Electron Transport and Cathode Layers: For a fully solution-processed device, a soluble electron transport material can be deposited. However, often the cathode is still deposited via thermal evaporation as described in the vacuum deposition protocol.
-
Encapsulation: Similar to the vacuum-deposited devices, encapsulation is crucial for device longevity.
Visualizations
Experimental Workflow for OLED Fabrication
The following diagram illustrates the general workflow for fabricating an OLED device using both vacuum deposition and solution processing techniques.
Energy Level Diagram of a Typical OLED
This diagram illustrates the energy levels (HOMO and LUMO) of the different layers in a typical multi-layer OLED, showing the mechanism of charge injection, transport, and recombination.
References
A Comparative Guide to the Reaction Kinetics of Bromonaphthalenes
For researchers, scientists, and drug development professionals, a nuanced understanding of the reaction kinetics of bromonaphthalene isomers is critical for optimizing synthetic routes and developing novel chemical entities. This guide offers a comparative analysis of the reactivity of 1-bromonaphthalene and 2-bromonaphthalene in several key organic reactions. While direct, side-by-side quantitative kinetic data for these isomers is sparse in publicly available literature, this guide synthesizes established principles of organic chemistry and available experimental data to provide a framework for understanding their relative reactivity.
Executive Summary
The position of the bromine atom on the naphthalene ring—at the alpha (C1) or beta (C2) position—significantly influences the electronic and steric environment of the carbon-bromine bond. This, in turn, dictates the kinetic profile of the molecule in various transformations. Generally, this compound is observed to be more reactive than 2-bromonaphthalene in reactions where the stability of an intermediate carbocation or the steric accessibility of the reaction center plays a dominant role.
Comparative Kinetic Data
The following tables summarize the available qualitative and quantitative data for the reaction kinetics of bromonaphthalenes. It is important to note that direct comparative rate constants under identical conditions are not always available.
Table 1: General Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions
| Reactivity Order | Reaction Type | Rate-Determining Step |
| R–I > R–OTf > R–Br >> R–Cl | Suzuki-Miyaura, Heck, Sonogashira | Oxidative Addition[1] |
Table 2: Comparative Reactivity of Bromonaphthalene Isomers in Various Reactions
| Reaction Type | This compound Reactivity | 2-Bromonaphthalene Reactivity | Key Influencing Factors |
| Nucleophilic Aromatic Substitution (SNAr) | Generally faster | Generally slower | Stability of the Meisenheimer intermediate |
| Suzuki-Miyaura Coupling | Generally faster | Generally slower | Steric hindrance around the C-Br bond |
| Ullmann Coupling | Position dependent reactivity | Position dependent reactivity | Surface adsorption and steric hindrance[2] |
| Sonogashira Coupling | Generally faster | Generally slower | Oxidative addition rate |
| Heck Reaction | Generally faster | Generally slower | Oxidative addition rate |
Table 3: Quantitative Kinetic Data for Reactions Involving Aryl Bromides
| Reaction Type | Substrate Class | Catalyst System | Activation Enthalpy (ΔH‡) / Activation Energy (Ea) |
| Sonogashira Coupling | Substituted Aryl Bromides | Pd-phosphine complexes | 54-82 kJ mol⁻¹[3][4] |
| Suzuki-Miyaura Coupling | Substituted Aryl Bromides | Not Specified | Data not available |
| Heck Reaction | Aryl Bromides | Not Specified | Data not available |
Experimental Protocols
Detailed methodologies for key reactions involving bromonaphthalenes are provided below. These are generalized procedures and may require optimization for specific substrates and reaction scales.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
A solution of the bromonaphthalene isomer (1.0 mmol) and the desired nucleophile (1.2 mmol) is prepared in a suitable solvent (e.g., toluene, 10 mL) within a sealed reaction vessel. The mixture is then heated to the target temperature (e.g., 100°C) and stirred for a predetermined duration. The progress of the reaction is monitored using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is subsequently separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which may be purified further by chromatography.[5]
General Procedure for Suzuki-Miyaura Cross-Coupling
In a round-bottom flask, the bromonaphthalene isomer (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined. A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added (10 mL). The reaction mixture is degassed and then heated to reflux (typically between 80-100°C). Reaction progress is monitored by Thin-Layer Chromatography (TLC) or GC. Once the reaction is complete, it is cooled to room temperature and quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A dry Schlenk flask is charged with the bromonaphthalene isomer (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and copper(I) iodide (5.0 mol%) under an inert atmosphere. An anhydrous solvent, such as a 2:1 v/v mixture of THF and triethylamine, is added, and the mixture is degassed. The terminal alkyne (1.2 equiv) is then introduced, and the reaction is stirred at room temperature or heated to 50-60°C. The reaction is monitored by TLC. Upon completion, the mixture is cooled, filtered through celite to remove inorganic salts, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography.
Visualizing Reaction Workflows and Influencing Factors
To further elucidate the experimental processes and the underlying chemical principles, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 1-Bromonaphthalene: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 1-bromonaphthalene, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a halogenated aromatic hydrocarbon, requires specific procedures for its disposal due to its hazardous properties. This guide provides immediate, essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. It is harmful if swallowed, causes serious eye irritation, and is a combustible liquid.[1][2] Appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles or a face shield are mandatory to prevent eye contact.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, tested according to EN 374) and a lab coat or chemical-protective suit are required to prevent skin contact. |
| Respiratory Protection | In case of inadequate ventilation or the potential for inhalation of vapors, a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges should be used. |
Spill and Leak Procedures
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways. This can be achieved by using inert absorbent materials such as sand, earth, or vermiculite.
-
Collection: Carefully soak up the spilled material with the inert absorbent. The resulting mixture should be collected and placed into a suitable, closed, and properly labeled container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous waste in accordance with all local, regional, and national regulations. It should never be disposed of down the drain.
-
Waste Classification: this compound is classified as a halogenated organic waste. It should be collected separately from non-halogenated waste streams to avoid creating mixed waste, which can be more difficult and costly to dispose of.
-
Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used gloves) in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. The recommended disposal method is incineration at an industrial combustion plant.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 1-Bromonaphthalene
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Bromonaphthalene in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and causes serious eye irritation.[1][2][3] It may also cause skin and respiratory tract irritation.[4][5] Chronic exposure may lead to severe hemolytic anemia. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side protection. A face shield is also recommended. | |
| Skin Protection | Wear appropriate protective gloves and chemical-resistant clothing to prevent skin exposure. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, or irritation is experienced. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards is required when respirators are warranted. | |
| General Safety | An eyewash station and safety shower must be readily available in the immediate work area. |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard procedure for the safe handling of this compound in the laboratory.
Caption: Standard Operating Procedure for Handling this compound.
Spill Response Protocol
In the event of a this compound spill, follow the steps outlined in the diagram below.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
